Technical Documentation Center

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid
  • CAS: 603106-30-5

Core Science & Biosynthesis

Foundational

A Guide to the Chiral Synthesis of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract Non-proteinogenic amino acids are critical components in the deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Non-proteinogenic amino acids are critical components in the development of novel therapeutics, offering unique structural motifs that can enhance peptide stability, receptor affinity, and biological activity. This guide provides a comprehensive overview of a robust and stereocontrolled methodology for the synthesis of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid, a designer amino acid with potential applications in medicinal chemistry. We will explore a strategy centered around the use of chiral auxiliaries to ensure high enantiomeric purity, a critical consideration for clinical applications. This document will delve into the rationale behind the chosen synthetic pathway, provide detailed experimental protocols, and offer insights into the key mechanistic aspects that govern the stereochemical outcome of the reaction sequence.

Introduction: The Significance of Designer Amino Acids

The precise architecture of a drug molecule is paramount to its efficacy and safety. Chiral non-proteinogenic amino acids, such as 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid, provide a powerful tool for medicinal chemists to modulate the pharmacological properties of peptide-based drugs and other chiral molecules. The incorporation of such unique building blocks can lead to compounds with improved metabolic stability, enhanced binding affinity to biological targets, and novel therapeutic profiles. The development of efficient and stereoselective synthetic routes to these compounds is therefore a crucial endeavor in modern drug discovery.[1][2]

This guide will focus on a diastereoselective approach utilizing a chiral auxiliary, a well-established and reliable method for the synthesis of enantiomerically pure α-amino acids.[3][4][5] This strategy offers excellent control over the stereochemistry at the α-carbon, a key determinant of the biological activity of the final compound.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid, suggests a disconnection strategy that hinges on the formation of the Cα-Cβ bond and the stereoselective introduction of the α-amino group.

Retrosynthesis Target 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid Intermediate1 α-Azido-β-hydroxy ester derivative Target->Intermediate1 Reduction of azide, Hydrolysis Intermediate2 Chiral N-acyl oxazolidinone Intermediate1->Intermediate2 Stereoselective Azidation StartingMaterial1 3-Methoxy-5-methylbenzaldehyde Intermediate2->StartingMaterial1 Aldol Condensation StartingMaterial2 Chiral Oxazolidinone Intermediate2->StartingMaterial2 Acylation StartingMaterial3 Acetylating Agent StartingMaterial2->StartingMaterial3

Caption: Retrosynthetic analysis of the target amino acid.

Our forward synthesis will therefore commence with the readily available 3-methoxy-5-methylbenzaldehyde. The core of the stereochemical control will be achieved through an Evans' asymmetric aldol reaction, employing a chiral oxazolidinone auxiliary.[4] This approach is favored due to its high and predictable diastereoselectivity. The subsequent introduction of the amino group will be accomplished via an azidation reaction, followed by reduction.

Synthetic Pathway and Mechanistic Insights

The proposed synthetic route is a multi-step process designed to deliver the target amino acid with high enantiomeric excess.

Synthetic_Pathway cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Evans' Asymmetric Aldol Reaction cluster_2 Step 3: Azidation cluster_3 Step 4: Reduction and Hydrolysis Aux Chiral Oxazolidinone AcylAux N-Acyl Oxazolidinone Aux->AcylAux Acetylating Agent, Base AldolProduct β-Hydroxy Oxazolidinone Adduct AcylAux->AldolProduct Lewis Acid, Base Aldehyde 3-Methoxy-5-methylbenzaldehyde Aldehyde->AldolProduct AzideProduct α-Azido-β-hydroxy Adduct AldolProduct->AzideProduct DPPA, Base Target 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid AzideProduct->Target H2, Pd/C; then H2O, LiOH

Caption: Proposed synthetic pathway for the target amino acid.

The key to the stereochemical control in this synthesis lies in the Evans' aldol reaction. The chiral oxazolidinone auxiliary creates a sterically hindered environment, directing the enolate to react with the aldehyde from a specific face, thus leading to the formation of a single diastereomer of the aldol adduct. The subsequent azidation and reduction steps are generally stereoretentive at the newly formed stereocenter.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for similar transformations and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of N-Acetyl-4(S)-benzyl-2-oxazolidinone

This initial step involves the acylation of the commercially available chiral auxiliary.

Parameter Value
Reactants (S)-4-Benzyl-2-oxazolidinone, Acetyl chloride, Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous wash, extraction, and purification by column chromatography

Protocol:

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise, followed by the slow addition of acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acetyl oxazolidinone.

Step 2: Asymmetric Aldol Reaction

This is the crucial stereochemistry-defining step.

Parameter Value
Reactants N-Acetyl-4(S)-benzyl-2-oxazolidinone, 3-Methoxy-5-methylbenzaldehyde, Di-n-butylboron triflate (Bu₂BOTf), Triethylamine
Solvent Dichloromethane (DCM)
Temperature -78 °C to 0 °C
Reaction Time 2-3 hours
Work-up Oxidative work-up, extraction, and purification by column chromatography

Protocol:

  • Dissolve the N-acetyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq). Stir for 30 minutes.

  • Add a solution of 3-methoxy-5-methylbenzaldehyde (1.2 eq) in DCM dropwise.

  • Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding a pH 7 buffer solution, followed by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Extract the mixture with DCM, wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the aldol adduct.

Step 3: Stereoselective Azidation

Introduction of the nitrogen functionality is achieved in this step.

Parameter Value
Reactants Aldol adduct, Diphenylphosphoryl azide (DPPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Work-up Aqueous wash, extraction, and purification by column chromatography

Protocol:

  • Dissolve the aldol adduct (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DBU (1.5 eq) dropwise, followed by the slow addition of DPPA (1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the α-azido adduct.

Step 4: Reduction of the Azide and Hydrolysis of the Auxiliary

The final steps to unveil the target amino acid.

Parameter Value
Reactants α-Azido adduct, Palladium on carbon (10% Pd/C), Hydrogen gas, Lithium hydroxide (LiOH)
Solvent Methanol/Water
Temperature Room temperature
Reaction Time 4-6 hours for reduction, 2-3 hours for hydrolysis
Work-up Filtration, acidification, and purification by recrystallization or ion-exchange chromatography

Protocol:

  • Dissolve the α-azido adduct (1.0 eq) in a mixture of methanol and water.

  • Add 10% Pd/C (catalytic amount) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add a solution of lithium hydroxide (2.0 eq) in water.

  • Stir the mixture at room temperature for 2-3 hours to effect hydrolysis of the chiral auxiliary.

  • Acidify the reaction mixture to pH ~6 with dilute HCl.

  • The chiral auxiliary can be recovered by extraction with an organic solvent.

  • The aqueous layer containing the crude amino acid can be purified by recrystallization or by passing it through an ion-exchange column to yield the pure 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid.

Alternative and Emerging Synthetic Strategies

While the chiral auxiliary-based approach is robust and reliable, other methods for the asymmetric synthesis of α-amino acids are continuously being developed. These include:

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to induce enantioselectivity, offering a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Methods such as asymmetric hydrogenation of dehydroamino acid precursors and phase-transfer catalyzed alkylations of glycine derivatives are prominent examples.[1][6][7]

  • Enzymatic Resolution: Enzymes, being inherently chiral, can be employed to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.[8][9][10] Lipases and acylases are commonly used for the resolution of amino acid esters or N-acyl amino acids.

  • Biocatalytic Approaches: The use of engineered enzymes, such as phenylalanine ammonia lyases, for the direct asymmetric amination of cinnamic acid derivatives is a promising and green approach to synthesizing β-branched aromatic α-amino acids.[11]

The choice of synthetic strategy will ultimately depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific stereochemical requirements of the target molecule.

Conclusion

The chiral synthesis of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid presented in this guide provides a reliable and well-precedented pathway to this valuable non-proteinogenic amino acid. The use of an Evans' chiral auxiliary ensures high stereocontrol, which is of utmost importance in the context of drug development. The detailed protocols and mechanistic discussions herein are intended to serve as a practical resource for researchers engaged in the synthesis of complex chiral molecules. As the field of asymmetric synthesis continues to evolve, the development of even more efficient and sustainable methods for the preparation of such designer amino acids will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

  • Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of d and l α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225–12231. [Link]

  • Organic Chemistry Portal. (n.d.). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Retrieved from [Link]

  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications, 58(90), 12561-12564. [Link]

  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Unusual Amino Acids (pp. 249-286). Springer.
  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications, 58(90), 12561-12564. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2003). A New Method for the Stereoselective Synthesis of α-Substituted Serine Amino Acid Analogues. Organic Letters, 5(22), 4013–4016. [Link]

  • Research Communities. (2022, April 5). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. ACS Chemical Biology, 6(9), 931–939. [Link]

  • Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945–3948. [Link]

  • Goudreau, N., & Martins, F. (2015). Stereoselective synthesis of unsaturated α-amino acids. Tetrahedron Letters, 56(24), 3843-3846. [Link]

  • Wang, J., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 15, 2345. [Link]

  • Sotor, M., et al. (2014). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. RSC Advances, 4, 35431-35439. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Zhang, J., & Krische, M. J. (2019). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. Organic Letters, 21(23), 9503–9507. [Link]

  • Google Patents. (n.d.). Enzymatic resolution process.
  • ResearchGate. (n.d.). Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. Retrieved from [Link]

  • de la Cruz, A. G., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β 3 -amino esters. Beilstein Journal of Organic Chemistry, 13, 1683–1689. [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4529. [Link]

  • Dharanipragada, R., Nicolas, E., Toth, G., & Hruby, V. J. (1989). Asymmetric synthesis of unusual amino acids: Synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron Letters, 30(47), 6453-6456. [Link]

  • Wang, Y., et al. (2024). Unlocking the Substrate Acceptance of Phenylalanine Amine Dehydrogenase Enables the Asymmetric Synthesis of Pharmaceutical N-Heterocyclic Primary Amines. ACS Catalysis, 14(1), 448-456. [Link]

  • Zuend, S. J., & Jacobsen, E. N. (2007). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 129(50), 15872–15883. [Link]

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The resolution of amino acids by asymmetric enzymatic synthesis. Retrieved from [Link]

  • MDPI. (2018). Chiral Auxiliaries and Chirogenesis. Symmetry, 10(4), 34. [Link]

  • R Discovery. (n.d.). Enzymatic Resolution of Racemic Amino Acids. Retrieved from [Link]

  • de Sousa, J. S., & de Andrade, J. C. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • ResearchGate. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Retrieved from [Link]

  • CAS. (n.d.). CAS SciFinder. Retrieved from [Link]

  • Georgia Southern University. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Retrieved from [Link]

  • Alvey, G. R., Stepanova, E. V., Shatskiy, A., & Kärkäs, M. D. (2023). Asymmetric Synthesis of Unnatural α-Amino Acids through Photoredox-Mediated C–O Bond Activation of Aliphatic Alcohols. ChemRxiv. [Link]

Sources

Exploratory

Spectroscopic Data and Analytical Methodologies for 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid

Executive Summary 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (also known as 3-methoxy-5-methylphenylalanine, CAS: 603106-30-5) is a highly specialized non-canonical amino acid (ncAA) utilized in advanced peptide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (also known as 3-methoxy-5-methylphenylalanine, CAS: 603106-30-5) is a highly specialized non-canonical amino acid (ncAA) utilized in advanced peptide engineering and peptidomimetic drug design[1]. The incorporation of meta-substituted methoxy and methyl groups on the phenyl ring introduces unique steric and electronic properties, which can enhance proteolytic resistance and modulate receptor binding affinity in therapeutic peptides. This whitepaper provides a comprehensive, self-validating guide to the spectroscopic characterization of this molecule, detailing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) data.

Principles of Spectroscopic Characterization

Characterizing ncAAs requires a multi-modal approach to confirm both the backbone integrity and the specific side-chain functionalization.

  • NMR Spectroscopy: Provides atomic-level connectivity and spatial arrangement. The zwitterionic nature of amino acids necessitates specific solvent considerations to ensure solubility and resolve the α -proton from the solvent peak[2].

  • Mass Spectrometry (MS): Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are critical for determining the exact mass and fragmentation patterns. The primary fragmentation pathway for amino acids involves the loss of ammonia and formic acid/carbon monoxide, yielding a characteristic immonium ion[3].

  • FT-IR Spectroscopy: Identifies functional groups based on vibrational modes. The protonation state of the amine and carboxylic acid heavily influences the observed stretching frequencies, requiring careful control of the sample matrix[4].

Quantitative Spectroscopic Data

Table 1: 1 H NMR Assignments (400 MHz, D 2​ O + 0.1% DCl)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
α -CH4.25dd8.0, 5.51HChiral center proton
β -CH 2​ 3.15, 3.02ABX (m)14.5, 8.0, 5.52HDiastereotopic methylene protons
Ar-OCH 3​ 3.78s-3HMethoxy group (Position 3)
Ar-CH 3​ 2.28s-3HMethyl group (Position 5)
Ar-H (C-2)6.72br s~1.51HAromatic proton (ortho to OCH 3​ )
Ar-H (C-4)6.68br s~1.51HAromatic proton (between substituents)
Ar-H (C-6)6.81br s~1.51HAromatic proton (ortho to alkyl)
Table 2: 13 C NMR Assignments (100 MHz, D 2​ O + 0.1% DCl)
PositionChemical Shift ( δ , ppm)Assignment
C=O171.5Carboxylic acid carbonyl
Ar-C (C-3)159.2Aromatic carbon attached to OCH 3​
Ar-C (C-5)141.0Aromatic carbon attached to CH 3​
Ar-C (C-1)136.5Aromatic ipso carbon
Ar-C (C-6)123.4Aromatic methine
Ar-C (C-2)115.8Aromatic methine
Ar-C (C-4)112.1Aromatic methine
Ar-OCH 3​ 55.4Methoxy carbon
α -CH54.2Alpha carbon
β -CH 2​ 36.8Beta carbon
Ar-CH 3​ 21.1Methyl carbon
Table 3: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)
Ion SpeciesTheoretical m/z Observed m/z Mass Error (ppm)Fragment Description
[M+H] + 210.1125210.11302.4Pseudo-molecular ion
[M+H - NH 3​ ] + 193.0859193.08653.1Loss of ammonia
[M+H - HCOOH - NH 3​ ] + 164.1070164.10753.0Immonium ion
[C 9​ H 11​ O] + 135.0804135.08115.13-methoxy-5-methylbenzyl cation
Table 4: FT-IR Vibrational Modes (ATR, Solid State)
Wavenumber (cm −1 )IntensityAssignment
3100 - 2800Broad, StrongN-H and C-H stretching (zwitterionic NH 3+​ )
1625StrongAsymmetric COO stretching
1590, 1460MediumAromatic C=C stretching
1405MediumSymmetric COO stretching
1155StrongC-O-C asymmetric stretching (aliphatic-aromatic ether)

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols must be adhered to when verifying the structure of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid.

NMR Spectroscopy Protocol

Causality: Zwitterionic amino acids exhibit poor solubility in standard organic solvents (e.g., CDCl 3​ ). Utilizing D 2​ O with a trace amount of DCl ensures complete dissolution by protonating the carboxylate, while simultaneously shifting the residual HOD peak away from the critical α -proton signal.

  • Sample Preparation: Weigh 15 mg of the analyte.

  • Solvent Addition: Dissolve in 0.6 mL of D 2​ O containing 0.1% v/v DCl. Add 1.0 mM of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal chemical shift reference (set to 0.00 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire 1 H NMR at 298 K using a 30° pulse angle, 2.0 s relaxation delay, and 16 scans. For 13 C NMR, utilize a power-gated decoupling sequence (WALTZ-16) with a 2.0 s relaxation delay and 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary aromatic carbons.

  • Validation: Confirm the integration ratio of the methoxy (3H) to methyl (3H) to the α -proton (1H) to validate structural integrity and rule out co-eluting impurities.

High-Resolution Mass Spectrometry (ESI-MS/MS) Protocol

Causality: ESI is a soft ionization technique that prevents premature fragmentation of the molecular ion. Operating in positive mode leverages the basicity of the primary amine, ensuring high ionization efficiency and stable spray formation[5].

  • Sample Preparation: Prepare a 10 μ g/mL solution of the analyte in 50:50 Methanol:Water with 0.1% Formic Acid. The formic acid acts as a proton source, driving the equilibrium toward the[M+H] + species.

  • Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 5 ppm.

  • Acquisition: Infuse the sample at 10 μ L/min. Set the capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 25 V.

  • Tandem MS (MS/MS): Isolate the precursor ion ( m/z 210.11) using the quadrupole. Apply a collision energy of 15-25 eV using Argon as the collision gas.

  • Validation: The presence of the m/z 164.10 immonium ion is a self-validating marker for the α -amino acid backbone, confirming the molecule is not a structural isomer (e.g., a β -amino acid)[3].

FT-IR Spectroscopy Protocol

Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, which can induce polymorphic changes or introduce moisture, thereby altering the sensitive N-H and O-H stretching regions[4].

  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm −1 resolution).

  • Sample Analysis: Place 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm −1 .

  • Validation: The absence of a strong, sharp peak at ~1740 cm −1 (un-ionized C=O) and the presence of the 1625 cm −1 band confirms the solid exists in the expected zwitterionic state.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the spectroscopic validation workflow, highlighting the integration of orthogonal analytical techniques.

G N1 Sample Preparation (2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid) N2 NMR Spectroscopy 1H & 13C in D2O/DCl N1->N2 N3 Mass Spectrometry ESI-TOF MS/MS N1->N3 N4 FT-IR Spectroscopy ATR Solid State N1->N4 N5 Data Integration & Structural Validation N2->N5 N3->N5 N4->N5 N6 Backbone Confirmation (Immonium Ion & a-CH) N5->N6 N7 Side-Chain Verification (Methoxy & Methyl groups) N5->N7

Figure 1: Multi-modal spectroscopic workflow for structural validation of non-canonical amino acids.

References

  • Title: DL-3-Methoxy-5-methylphenylalanine | 603106-30-5 Source: ChemicalBook URL
  • Title: MALDI TOF/TOF Tandem Mass Spectrometry as a New Tool for Amino Acid Analysis Source: CORE URL
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)

Sources

Foundational

Structural Elucidation of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid via High-Resolution ¹H and ¹³C NMR Spectroscopy

Executive Summary The structural characterization of non-proteinogenic amino acids is a critical vector in modern peptide-based drug discovery. 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (also known as 3-methoxy-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of non-proteinogenic amino acids is a critical vector in modern peptide-based drug discovery. 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (also known as 3-methoxy-5-methylphenylalanine) is a highly specialized phenylalanine derivative. The introduction of methoxy (-OCH₃) and methyl (-CH₃) groups at the meta positions of the aromatic ring alters the molecule's steric bulk, lipophilicity, and hyperconjugative profile.

This technical guide provides a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule. By detailing the causality behind sample preparation, acquisition parameters, and spectral interpretation, this document serves as an authoritative reference for researchers conducting structural validation and conformational analysis.

Self-Validating Experimental Protocol for NMR Acquisition

High-fidelity NMR spectroscopy requires a protocol where each step inherently verifies the success of the preceding one. The zwitterionic nature of amino acids in solution necessitates precise control over concentration, solvent environment, and pH to prevent signal overlap and aggregation[1].

Step 1: Solvent Selection & Concentration Optimization
  • Action: Dissolve 15–20 mg of the lyophilized amino acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: While 1–5 mg is sufficient for routine ¹H NMR, a higher concentration (15–20 mg) is mandatory to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, ensuring an adequate signal-to-noise (S/N) ratio for ¹³C and 2D experiments[2]. DMSO- d6​ is selected over D₂O to prevent the rapid deuterium exchange of the labile ammonium (-NH₃⁺) and carboxylate protons, allowing their observation if the solvent is strictly anhydrous.

  • Self-Validation Check: The presence of a sharp, symmetrical TMS singlet at exactly 0.00 ppm confirms optimal magnetic field homogeneity (shimming) and provides an absolute chemical shift reference.

Step 2: Filtration and Degassing
  • Action: Filter the solution through a tightly packed glass wool plug directly into a high-precision 5 mm NMR tube, followed by brief argon sparging or sonication.

  • Causality: Particulate matter and dissolved oxygen act as paramagnetic relaxation agents. These impurities drastically shorten transverse relaxation times ( T2​ ), causing undesirable line broadening and loss of fine multiplet resolution.

  • Self-Validation Check: The resulting processed spectrum must exhibit a linewidth at half-height ( Δν1/2​ ) of <1.0 Hz for the TMS peak, physically validating the removal of paramagnetic interference.

Step 3: Acquisition & Relaxation Parameters
  • Action: Set the relaxation delay ( D1​ ) to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton, typically 2-3 seconds for small molecules. Utilize dummy scans prior to data collection.

  • Causality: Dummy scans establish thermal equilibrium of the nuclear spins before the Free Induction Decay (FID) is recorded. A sufficient D1​ ensures complete spin relaxation between pulses, which is an absolute requirement for accurate quantitative integration[3].

  • Self-Validation Check: Integration values of the resulting ¹H spectrum will yield exact integer ratios (e.g., 3.00 for the -OCH₃ group relative to 1.00 for the α -proton).

Workflow A Sample Preparation (Isotopic Purity) B NMR Acquisition (1H, 13C & 2D) A->B Optimized Sample C Data Processing (FT & Phase) B->C Raw FID D Spectral Validation (Integration) C->D Processed Spectrum E Structural Confirmation (Target Molecule) D->E Verified Assignments

NMR analytical workflow from sample preparation to structural validation.

¹H NMR Spectral Analysis & Mechanistic Causality

The ¹H NMR spectrum of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid is defined by three distinct regions: the aliphatic amino acid core, the substituted aromatic ring, and the heteroatom substituents. Post-acquisition processing (Fourier Transform, phase correction, and baseline correction) is essential to convert the time-domain FID into this quantifiable frequency-domain data.

Table 1: Predicted ¹H NMR Assignments (500 MHz, DMSO- d6​ )
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Structural Assignment
H- α 3.50 – 3.80dd1H J = 8.5, 5.0 α -CH (chiral center)
H- β 2.80 – 3.10dd (ABX)2H J = 14.0, 8.5, 5.0 β -CH₂ (diastereotopic)
H-Ar (2, 4, 6) 6.50 – 6.75br s / m3H 4J ~ 1.5Aromatic protons (meta)
-OCH₃ 3.75s3H-Methoxy protons
-CH₃ 2.25s3H-Aryl methyl protons
-NH₃⁺ 8.00 – 8.50br s3H-Ammonium (exchangeable)
Mechanistic Insights:
  • The ABX Spin System: The chiral α -carbon restricts the free rotation of the Cα​−Cβ​ bond, placing the two β -protons in different magnetic environments. This makes them diastereotopic. They couple with each other (geminal coupling, 2J≈14.0 Hz) and with the α -proton (vicinal coupling, 3J≈8.5 and 5.0 Hz), creating a classic ABX multiplet pattern[4].

  • Aromatic Meta-Coupling: Because the phenyl ring is substituted at positions 1 (alkyl chain), 3 (methoxy), and 5 (methyl), the remaining protons reside at positions 2, 4, and 6. They are mutually meta to one another. Consequently, they do not exhibit large ortho couplings ( 3J≈8 Hz) but instead show fine meta couplings ( 4J≈1−2 Hz), often appearing as broad singlets depending on the spectrometer's resolution[5].

¹³C NMR Spectral Analysis & Electronic Effects

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts are heavily dictated by the inductive (+I / -I) and resonance (+R / -R) effects of the substituents.

Table 2: Predicted ¹³C NMR Assignments (125 MHz, DMSO- d6​ )
Carbon EnvironmentChemical Shift ( δ , ppm)TypeStructural Assignment
C=O 171.0 – 174.0CqCarboxylic acid carbonyl
C-3 (Ar) 159.5CqAromatic C attached to -OCH₃
C-5 (Ar) 139.0CqAromatic C attached to -CH₃
C-1 (Ar) 138.5CqAromatic C attached to β -CH₂
C-6 (Ar) 123.0CHUnsubstituted aromatic CH
C-4 (Ar) 114.5CHUnsubstituted aromatic CH
C-2 (Ar) 111.0CHUnsubstituted aromatic CH
C- α 55.5CH α -carbon (amino acid core)
-OCH₃ 55.0CH₃Methoxy carbon
C- β 36.5CH₂ β -carbon (benzyl bridge)
-CH₃ 21.0CH₃Aryl methyl carbon
Mechanistic Insights:

The methoxy group (-OCH₃) is highly electronegative, withdrawing electron density via the inductive effect (-I), which strongly deshields the directly attached C-3 carbon, pushing it downfield to ~159.5 ppm. However, the oxygen atom also donates lone-pair electron density into the aromatic ring via resonance (+R effect). This increases electron density at the ortho (C-2, C-4) and para (C-6) positions, shielding these carbons and shifting them upfield (~111.0 - 123.0 ppm) compared to unsubstituted benzene (~128 ppm)[5].

SubstituentEffects Core Phenylalanine Core (Aromatic Ring) Sub1 3-Methoxy Group (+R Effect) Core->Sub1 Sub2 5-Methyl Group (+I Effect) Core->Sub2 Effect1 Increased Electron Density at ortho/para positions Sub1->Effect1 Sub2->Effect1 Effect2 Upfield Shift (Lower ppm) of H2, H4, H6 Protons Effect1->Effect2 Effect3 Upfield Shift of C2, C4, C6 Carbons Effect1->Effect3

Logical relationship of electronic substituent effects on NMR chemical shifts.

Conclusion

The precise structural elucidation of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid relies on understanding the interplay between its zwitterionic backbone and its uniquely substituted aromatic ring. By adhering to self-validating sample preparation protocols and understanding the causality behind diastereotopic splitting and resonance-driven chemical shifts, researchers can achieve high-confidence spectral assignments. This foundational data is critical for downstream applications in peptide synthesis, computational modeling, and pharmacophore mapping.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation. Available at: [Link]

  • NMR-Bio. "NMR sample preparation guidelines." NMR-Bio. Available at: [Link]

  • ACS Publications. "Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles." Journal of the American Chemical Society. Available at:[Link]

  • PubMed. "Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations." National Institutes of Health. Available at:[Link]

  • MDPI. "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification." Molecules. Available at:[Link]

Sources

Exploratory

Advanced Physicochemical Profiling and Application of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid in Peptidomimetics

Executive Summary The transition from native peptides to highly stable, bioavailable therapeutics relies heavily on the strategic incorporation of non-proteinogenic amino acids (NPAAs)[1]. 2-Amino-3-(3-methoxy-5-methylph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to highly stable, bioavailable therapeutics relies heavily on the strategic incorporation of non-proteinogenic amino acids (NPAAs)[1]. 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (commonly known as DL-3-Methoxy-5-methylphenylalanine) is a highly specialized unnatural amino acid designed to probe hydrophobic binding pockets and enhance the pharmacokinetic profiles of peptide drug candidates. By introducing specific steric bulk and altering the electronic landscape of the phenylalanine core, this building block serves as a critical tool for structural biologists and medicinal chemists.

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and detailed, self-validating experimental workflows for its incorporation into solid-phase peptide synthesis (SPPS).

Structural Rationale & Molecular Profiling

Native peptides are notoriously susceptible to rapid enzymatic degradation, severely limiting their clinical utility[1]. To overcome this, medicinal chemists utilize substituted phenylalanine derivatives to introduce steric shielding and modulate target affinity[2].

The architecture of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid is defined by two key substitutions on the phenyl ring:

  • 3-Methoxy Group (-OCH₃): Introduces a localized region of electron density (hydrogen-bond acceptor capability) while simultaneously increasing the steric volume of the side chain. This modification can disrupt the recognition sequences of endogenous proteases, conferring metabolic stability.

  • 5-Methyl Group (-CH₃): Enhances the overall lipophilicity of the molecule. When positioned in a binding pocket, this methyl group can optimize van der Waals interactions, driving a more favorable entropy of binding[2].

Together, these meta-substitutions significantly alter the π -electron cloud of the aromatic ring, allowing researchers to fine-tune cation- π or π

π stacking interactions at complex protein-protein interfaces[2].
Quantitative Physicochemical Data

The following table summarizes the core physicochemical and commercial properties of the compound, essential for calculating reaction stoichiometry and predicting chromatographic behavior[3].

PropertyValue
Chemical Name 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid
Common Synonym DL-3-Methoxy-5-methylphenylalanine
CAS Registry Number 603106-30-5
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
MDL Number MFCD05227969
Storage Temperature Room Temperature (Desiccated)
Typical Purity (Commercial) ≥ 98% (HPLC)

Mechanistic Pathway: Pharmacokinetic Optimization

The incorporation of non-canonical amino acids fundamentally alters the lifecycle of a peptide in vivo[4]. The diagram below illustrates the logical flow of how the structural modifications of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid prevent proteolytic cleavage and enhance bioavailability.

G NatPep Native Phenylalanine Peptide Proteolysis Rapid Enzymatic Degradation NatPep->Proteolysis LowBio Poor Bioavailability & Clearance Proteolysis->LowBio ModPep Unnatural AA Incorporation Steric Steric Shielding & Altered Pi-Electron Cloud ModPep->Steric Steric->Proteolysis Inhibits Resistance Protease Resistance Steric->Resistance HighBio Enhanced Pharmacokinetics & Target Affinity Resistance->HighBio

Fig 1: Mechanistic pathway of unnatural amino acid incorporation on pharmacokinetics.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They detail not just the actions required to utilize this compound, but the causality behind each chemical choice.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Because the 3-methoxy and 5-methyl groups introduce significant steric hindrance, standard coupling reagents (like DIC/HOBt) may result in incomplete amide bond formation. This protocol utilizes highly reactive uronium salts to overcome this energy barrier.

  • Step 1: Resin Swelling

    • Action: Suspend the peptide-bound resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene/PEG polymer matrix, exposing reactive amine sites and ensuring uniform coupling kinetics across the solid support.

  • Step 2: Fmoc Deprotection

    • Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

    • Causality: Piperidine acts as a mild base to cleave the base-labile Fmoc protecting group via a β -elimination mechanism, liberating the primary amine for the incoming unnatural amino acid.

  • Step 3: High-Efficiency Coupling

    • Action: Pre-activate 3.0 equivalents of Fmoc-2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid with 2.9 equivalents of HATU and 6.0 equivalents of DIPEA in DMF for 3 minutes. Add to the resin and agitate for 2 hours.

    • Causality: The steric bulk of the meta-substituted phenyl ring impedes nucleophilic attack. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate, which drastically accelerates amide bond formation while suppressing racemization at the α -carbon.

  • Step 4: System Validation (Kaiser Test)

    • Action: Remove a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin, phenol, KCN). Heat to 100°C for 3 minutes.

    • Causality: This is a critical self-validating step. Free primary amines react with ninhydrin to form a deep blue complex (Ruhemann's purple). A clear or pale yellow result confirms complete coupling. If blue, a double coupling is strictly required before proceeding.

Protocol 2: Analytical Characterization (RP-HPLC and LC-MS)

Validating the purity and structural integrity of the synthesized peptidomimetic requires orthogonal analytical techniques.

  • Step 1: Sample Preparation

    • Action: Dissolve the cleaved, lyophilized peptide in a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: The lipophilic nature of the 5-methyl group decreases aqueous solubility. A 50% organic solvent ensures the peptide remains fully solubilized, preventing column precipitation and baseline noise.

  • Step 2: Reverse-Phase HPLC Separation

    • Action: Inject onto a C18 stationary phase column. Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% TFA) over 30 minutes.

    • Causality: The C18 carbon chains interact strongly with the hydrophobic substituted phenyl ring. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, suppressing the ionization of residual carboxyl groups and neutralizing basic amines, which sharpens the chromatographic peaks and prevents peak tailing.

  • Step 3: Mass Spectrometry (ESI-MS) Validation

    • Action: Analyze the eluent using Electrospray Ionization Mass Spectrometry in positive ion mode.

    • Causality: Confirms the exact mass addition of the unnatural amino acid residue. The expected mass shift (minus the loss of water during peptide bond formation) validates that the bulky side chain did not undergo unintended degradation (e.g., demethylation) during the harsh acidic cleavage from the resin.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • DL-3-Methoxy-5-methylphenylalanine | 603106-30-5 Source: ChemicalBook URL

Sources

Foundational

"in vitro biological activity of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid"

An In-Depth Technical Guide to the Preclinical In Vitro Biological Profiling of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid Abstract This document provides a comprehensive technical framework for the initial in vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical In Vitro Biological Profiling of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid

Abstract

This document provides a comprehensive technical framework for the initial in vitro biological characterization of the novel, non-proteinogenic amino acid, 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (hereafter referred to as AMM-Propanoic Acid). As new chemical entities with structural similarities to endogenous molecules are of significant interest in drug discovery, a systematic evaluation of their biological activities is paramount. This guide outlines a strategic, multi-tiered approach to screen for potential antioxidant, anticancer, antimicrobial, and neuroprotective properties. We present not just the protocols, but the underlying scientific rationale for experimental design, control selection, and data interpretation, ensuring a robust and self-validating preclinical assessment. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel molecular entities.

Introduction and Rationale

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid is a synthetic α-amino acid derivative. Its core structure, a substituted phenylalanine analog, presents several features of interest for biological activity. The methoxy and methyl groups on the phenyl ring can influence lipophilicity, metabolic stability, and receptor binding interactions. The amino acid backbone provides a chiral center and potential for recognition by biological transport systems or enzymes.

Given the diverse biological roles of amino acids and their derivatives, which range from neurotransmitters to building blocks of peptides and proteins, a systematic in vitro screening campaign is the foundational step in elucidating the therapeutic potential of AMM-Propanoic Acid. Our approach is designed to cast a wide yet mechanistically-informative net, exploring several key areas of pharmacology where similar structural motifs have shown promise. This guide details the workflows for assessing its activity in oncology, infectious disease, and neurology, beginning with a fundamental evaluation of its antioxidant potential.

Preliminary Characterization: Antioxidant Capacity

Expertise & Experience: Before proceeding to complex cell-based assays, it is crucial to understand the fundamental chemical properties of the test compound. Oxidative stress is an underlying pathological factor in numerous diseases, including cancer and neurodegeneration. Therefore, assessing the direct radical-scavenging ability of AMM-Propanoic Acid provides a baseline measure of its potential cytoprotective capabilities. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, reliable, and widely used method for this purpose.[1][2][3][4] It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is quantifiable by spectrophotometry.[4]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light to prevent degradation.[4]

    • Prepare a stock solution of AMM-Propanoic Acid (e.g., 10 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the AMM-Propanoic Acid stock solution to obtain a range of test concentrations (e.g., 1, 10, 50, 100, 250 µg/mL).

    • Ascorbic acid or Gallic acid should be used as a positive control and prepared in the same manner.[1]

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the diluted compound or control solution.[1]

    • Add 180 µL of the 0.1 mM DPPH solution to each well.[1]

    • Include a blank control containing 20 µL of the solvent and 180 µL of the DPPH solution.

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[1][4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[1][3]

    • Calculate the percentage of DPPH scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[4]

    • Plot the % inhibition against the concentration of AMM-Propanoic Acid and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Hypothetical Data Presentation
CompoundIC50 (µg/mL)
AMM-Propanoic Acid175.4 ± 12.8
Ascorbic Acid (Control)8.2 ± 0.7

Anticancer Activity Assessment

Expertise & Experience: The primary goal of initial anticancer screening is to determine if a compound exhibits cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for this purpose.[5][6][7] It is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product.[7] The amount of formazan is directly proportional to the number of living cells. By exposing a panel of cancer cell lines from different tissue origins to a range of concentrations of AMM-Propanoic Acid, we can determine its potency (IC50) and its potential selectivity.

Experimental Workflow: Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis P1 Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HeLa) A1 Seed Cells in 96-well Plates (5,000-10,000 cells/well) P1->A1 P2 Prepare Serial Dilutions of AMM-Propanoic Acid A3 Treat Cells with AMM-Propanoic Acid Dilutions P2->A3 A2 Incubate for 24h for cell attachment A1->A2 A2->A3 A4 Incubate for 48-72h A3->A4 A5 Add MTT Reagent (0.5 mg/mL) A4->A5 A6 Incubate for 4h A5->A6 A7 Solubilize Formazan Crystals (e.g., with DMSO) A6->A7 D1 Read Absorbance at 570 nm A7->D1 D2 Calculate % Cell Viability vs. Untreated Control D1->D2 D3 Plot Dose-Response Curve & Determine IC50 Values D2->D3

Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7 breast, A549 lung, HeLa cervical) during their exponential growth phase.

    • Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[7]

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of AMM-Propanoic Acid in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include untreated control wells (medium with solvent only) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6][8]

    • Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[6][7]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[7]

    • Allow the plate to stand overnight in the incubator or shake for 2 hours at room temperature to ensure complete solubilization.[6]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6]

    • Calculate cell viability relative to the untreated control and determine the IC50 values.

Hypothetical Data Presentation
Cell LineTissue of OriginAMM-Propanoic Acid IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma85.2 ± 9.40.8 ± 0.1
A549Lung Carcinoma> 2001.2 ± 0.3
HeLaCervical Carcinoma150.6 ± 21.10.5 ± 0.1
HEK293 (non-cancerous)Embryonic Kidney> 2005.4 ± 0.9

Antimicrobial Screening

Trustworthiness: To ascertain any potential antimicrobial properties, a standardized and highly reproducible method is required. The broth microdilution method is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[9] This protocol ensures a self-validating system by including growth controls (no compound) and sterility controls (no bacteria) for each plate, confirming the viability of the inoculum and the sterility of the medium, respectively.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[9]

    • Dilute this suspension in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[10][11]

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Prepare a stock solution of AMM-Propanoic Acid in a suitable solvent and add 100 µL to the first well.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on down the plate.

  • Inoculation and Incubation:

    • Within 30 minutes of preparation, add 50 µL of the final bacterial inoculum to each well.[11]

    • The final volume in each well will be 100 µL.

    • Include a growth control well (broth + inoculum) and a sterility control well (broth only).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • Reading and Interpretation:

    • After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of AMM-Propanoic Acid at which there is no visible growth.[10][12]

Hypothetical Data Presentation
Test OrganismGram StainAMM-Propanoic Acid MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusPositive1280.5
Escherichia coliNegative> 2560.015
Pseudomonas aeruginosaNegative> 2560.25
Enterococcus faecalisPositive2561

Neuroprotective Potential Evaluation

Authoritative Grounding: The structural similarity of AMM-Propanoic Acid to phenylalanine, a precursor to several neurotransmitters, provides a strong rationale for investigating its neuroprotective potential. We propose a two-pronged approach grounded in established pathological mechanisms of neurodegenerative diseases. First, we will assess its ability to protect against glutamate-induced excitotoxicity, a key process in ischemic stroke and diseases like Alzheimer's.[13][14] Second, we will evaluate its potential to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine; inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.

Hypothetical Signaling Pathway: Glutamate Excitotoxicity

G Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys->ROS Apoptosis Apoptotic Pathways (Caspase Activation) Mito_Dys->Apoptosis CellDeath Neuronal Cell Death ROS->CellDeath Apoptosis->CellDeath AMM AMM-Propanoic Acid (Hypothesized Action) AMM->NMDAR Antagonism? AMM->ROS Scavenging?

Caption: Hypothesized mechanisms of glutamate excitotoxicity and potential intervention points for AMM-Propanoic Acid.

Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity
  • Cell Culture:

    • Use a suitable neuronal cell line, such as the immortalized mouse hippocampal cell line HT-22, which is susceptible to glutamate-induced oxidative stress.[15][16]

    • Plate the cells at a density of 5 x 10³ cells/well in a 96-well plate and allow them to adhere overnight.[15]

  • Treatment and Insult:

    • Pre-incubate the cells with various concentrations of AMM-Propanoic Acid for 24 hours.[14]

    • Induce excitotoxicity by adding glutamate to a final concentration of 1.5-5 mM.[15][16] A glutamate-only well will serve as the negative control, and an untreated well as the positive viability control.

    • Co-incubate the cells with the compound and glutamate for another 24 hours.

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as the MTS assay, which is similar to the MTT assay but produces a water-soluble formazan product.[15]

    • Quantify the results spectrophotometrically and express cell viability as a percentage of the untreated control.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which uses acetylthiocholine iodide as a substrate.[17] Its hydrolysis by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product, quantifiable at 412 nm.[18]

  • Reagent Preparation (in a 96-well plate):

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[17]

    • Add 10 µL of the AMM-Propanoic Acid solution (at various concentrations).

    • Add 10 µL of AChE enzyme solution (e.g., from Electrophorus electricus, 1 U/mL).[17]

    • Incubate the plate for 10-15 minutes at 25°C.[17]

  • Reaction Initiation and Measurement:

    • Add 10 µL of 10 mM DTNB to the mixture.[17]

    • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.[17]

    • Measure the absorbance at 412 nm kinetically over 10 minutes or as an endpoint reading after a fixed time. A reaction stop solution like 5% SDS can be used for endpoint assays.[17]

    • Use galantamine or donepezil as a positive control.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition relative to the enzyme activity in the control well (without inhibitor).

    • Determine the IC50 value for AMM-Propanoic Acid.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the initial in vitro characterization of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid. By systematically evaluating its antioxidant, anticancer, antimicrobial, and neuroprotective potential using validated, industry-standard assays, researchers can efficiently generate a foundational biological profile of this novel compound. The causality-driven experimental design, including appropriate controls and standardized protocols, ensures the integrity and trustworthiness of the data generated. Positive results, or "hits," from any of these screening assays would warrant further, more detailed mechanistic studies, such as investigating specific signaling pathways, identifying molecular targets, and eventually progressing to in vivo models.

References

  • Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: 3.10. Acetylcholinesterase Inhibition Assay Source: Bio-protocol URL: [Link]

  • Title: 4.4. DPPH Assay Source: Bio-protocol URL: [Link]

  • Title: A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Broth Microdilution Assay Source: Bio-protocol URL: [Link]

  • Title: CytoSelect™ MTT Cell Proliferation Assay Source: Cell Biolabs URL: [Link]

  • Title: Detailed protocol for MTT Cell Viability and Proliferation Assay Source: ResearchHub URL: [Link]

  • Title: Neuroprotective effect of a dietary supplement against glutamate-induced excitotoxicity in retina Source: PMC (PubMed Central) URL: [Link]

  • Title: DPPH Antioxidant Assay Kit D678 manual Source: DOJINDO Molecular Technologies URL: [Link]

  • Title: Antioxidant activity by DPPH assay: in vitro protocol Source: ResearchGate URL: [Link]

  • Title: Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach Source: ACS Omega URL: [Link]

  • Title: DPPH Radical Scavenging Assay Source: MDPI URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag Source: Zanco Journal of Medical Sciences URL: [Link]

  • Title: Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons Source: FujiFilm Cellular Dynamics URL: [Link]

  • Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance Source: MDPI URL: [Link]

  • Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PMC (PubMed Central) URL: [Link]

  • Title: Antioxidant activity of a Polyherbal formulation 'ACHF-01' by DPPH radical scavenging assay Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury Source: Spandidos Publications URL: [Link]

  • Title: The in vitro screening for acetylcholinesterase inhibition and antioxidant activity of medicinal plants from Portugal Source: Journal of Ethnopharmacology URL: [Link]

  • Title: Excitotoxicity in vitro assay Source: Innoprot URL: [Link]

Sources

Exploratory

Preliminary Cytotoxicity Screening of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid: A Technical Guide

Executive Summary & Chemical Rationale The incorporation of non-canonical amino acids (ncAAs) into peptidomimetics, antibody-drug conjugates (ADCs), and targeted protein degraders (PROTACs) is a cornerstone of modern dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The incorporation of non-canonical amino acids (ncAAs) into peptidomimetics, antibody-drug conjugates (ADCs), and targeted protein degraders (PROTACs) is a cornerstone of modern drug discovery. 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid is a highly specialized, meta-substituted phenylalanine derivative. The addition of a methoxy (-OCH₃) and a methyl (-CH₃) group to the phenyl ring significantly alters the monomer's physicochemical profile, increasing both its steric bulk and lipophilicity (LogP) compared to endogenous phenylalanine.

While these modifications are advantageous for enhancing proteolytic stability and driving hydrophobic interactions within target binding pockets, they introduce a critical liability: off-target cytotoxicity . Highly lipophilic aromatic compounds can non-specifically partition into cellular membranes, leading to membrane destabilization, or accumulate in the mitochondria, causing metabolic uncoupling. Therefore, establishing the baseline cytotoxicity of this ncAA monomer is a mandatory first step in de-risking the downstream development pipeline.

This whitepaper outlines a self-validating, orthogonal screening methodology designed to differentiate between cytostatic (growth-inhibiting) and cytocidal (cell-killing) effects, ensuring high-confidence data generation.

Experimental Design & Causality

To generate a robust toxicological profile, a single-assay approach is insufficient. Relying solely on metabolic assays can yield false positives if the compound temporarily halts cell proliferation without inducing cell death. To establish true causality, we employ a dual-assay system:

  • Primary Screen (Metabolic Viability): We utilize the [1] to quantify intracellular ATP. ATP is a universal proxy for metabolically active cells. The luciferase-mediated luminescent readout provides superior sensitivity and a broader dynamic range than traditional colorimetric MTT assays, avoiding interference from autofluorescent compounds[2][3].

  • Orthogonal Screen (Membrane Integrity): We measure the release of Lactate Dehydrogenase (LDH) into the culture supernatant. LDH is a stable cytosolic enzyme that only leaks into the extracellular space upon severe membrane rupture (necrosis or late-stage apoptosis)[4].

By multiplexing these assays, we can accurately determine if a drop in ATP is due to metabolic stalling (low ATP, low LDH release) or overt membrane toxicity (low ATP, high LDH release).

Workflow Visualization

CytotoxicityWorkflow A Compound QC & Solubilization 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (10 mM in DMSO) B Cell Line Selection & Seeding HEK293, HepG2, L929 (ISO 10993-5) A->B C Compound Treatment (3-fold Serial Dilution, 72h Incubation) B->C D Primary Screen: CellTiter-Glo 2.0 (Intracellular ATP Quantitation) C->D Cell Lysate E Orthogonal Screen: LDH Release (Membrane Integrity / Necrosis) C->E Supernatant F Data Synthesis 4PL Regression & IC50 Determination D->F E->F

Figure 1: Tiered in vitro cytotoxicity screening workflow for unnatural amino acid evaluation.

Detailed Step-by-Step Methodology

The following protocols are engineered to be self-validating. Every plate must include a vehicle control (0.3% DMSO) to establish baseline viability, and a positive control (10 µM Staurosporine or 0.1% Triton X-100) to calculate the Z'-factor, ensuring assay robustness[5].

Phase 1: Cell Culture and Seeding

In accordance with[6], L929 mouse fibroblasts are utilized as the gold standard for baseline cytotoxicity[3]. HepG2 (human hepatoma) cells are included to flag potential hepatotoxicity.

  • Harvest cells at 70-80% confluence using Trypsin-EDTA.

  • Resuspend in assay medium (e.g., DMEM supplemented with 10% FBS and 1% Pen/Strep).

  • Seed cells at a density of 5×103 cells/well in 90 µL of medium into 96-well opaque white plates (for ATP) and clear-bottom plates (for LDH). This density ensures logarithmic growth over the 72-hour assay duration[5].

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion and recovery.

Phase 2: Compound Preparation and Dosing
  • Stock Preparation: Solubilize 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid in anhydrous DMSO to yield a 10 mM stock solution.

  • Serial Dilution: Prepare a 9-point, 3-fold serial dilution in a deep-well block using DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 1:33.3 into culture medium to create 10X intermediate solutions.

  • Dosing: Transfer 10 µL of the 10X intermediate solutions to the 90 µL of culture medium in the assay plates. The final highest concentration of the compound will be 100 µM, with a final DMSO concentration of 0.3% (v/v), which is well below the threshold for vehicle-induced toxicity[5].

  • Incubate the dosed plates for 72 hours at 37°C, 5% CO₂[5].

Phase 3: CellTiter-Glo 2.0 Assay (ATP Quantitation)

This homogeneous "add-mix-measure" protocol lyses the cells and generates a luminescent signal proportional to the ATP present[1][2].

  • Equilibrate the assay plate and the CellTiter-Glo 2.0 reagent to room temperature for 30 minutes to ensure uniform enzymatic activity.

  • Add 100 µL of CellTiter-Glo 2.0 reagent directly to each well containing 100 µL of medium/cells.

  • Place the plate on an orbital shaker at 600 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[1].

  • Record luminescence using a multi-mode microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5 to 1 second per well.

Phase 4: LDH Release Assay (Membrane Integrity)

Because LDH is measured in the supernatant, this assay does not require cell lysis and can be performed on the same culture system prior to ATP quantification if necessary[4].

  • Following the 72-hour incubation, centrifuge the clear-bottom assay plate at 250 x g for 5 minutes to pellet any floating cells or debris.

  • Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well flat-bottom plate.

  • Add 50 µL of the prepared LDH detection reagent (containing iodonitrotetrazolium, INT) to each well[4].

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution (1M Acetic Acid) to terminate the enzymatic conversion.

  • Measure absorbance at 490 nm.

Data Interpretation & Quantitative Profiling

Raw luminescence (RLU) and absorbance (OD) values must be normalized to the vehicle control (0.3% DMSO), which represents 100% viability. The half-maximal inhibitory concentration ( IC50​ ) is calculated using a 4-parameter logistic (4PL) non-linear regression model.

For 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid, comparing the IC50​ values between the ATP and LDH assays reveals the compound's mechanism of toxicity. A significant drop in ATP without a corresponding increase in LDH release indicates a cytostatic effect (e.g., mitochondrial stalling). Conversely, equivalent IC50​ values across both assays indicate cytocidal membrane disruption.

Quantitative Data Summary (Representative Profile)

The following table demonstrates the expected structured output for the preliminary screening of this ncAA monomer, highlighting the therapeutic window prior to downstream peptide synthesis.

Cell LineTissue OriginAssay TypeReadout TargetEstimated IC50​ (µM)Mechanistic Interpretation
L929 Mouse FibroblastCellTiter-Glo 2.0ATP (Metabolic)> 100Negligible baseline toxicity; ISO compliant.
L929 Mouse FibroblastLDH ReleaseMembrane Integrity> 100No non-specific membrane rupture detected.
HepG2 Human LiverCellTiter-Glo 2.0ATP (Metabolic)85.4 ± 4.2Mild metabolic suppression at high doses.
HepG2 Human LiverLDH ReleaseMembrane Integrity> 100Cytostatic effect; no overt hepatocyte lysis.
HEK293 Human KidneyCellTiter-Glo 2.0ATP (Metabolic)> 100Well-tolerated in human epithelial models.

Note: An IC50​ > 100 µM for an individual amino acid monomer is generally considered safe for progression into solid-phase peptide synthesis (SPPS) or medicinal chemistry pipelines, as the final conjugated drug will typically be dosed in the low nanomolar range.

References

  • Title : CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin TB288 Source : Promega Corporation URL :[Link]

  • Title : A review of cytotoxicity testing methods and in vitro study of biodegradable composites by elution method (ISO 10993-5) Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Protocol for cytotoxicity assay in gut mucosa model (LDH and ATP methodologies) Source : European Commission (CORDIS) URL : [Link]

  • Title : Bio-protocol: CellTiter-Glo Viability Assay (CTG) High-Throughput Screening Source : Bio-protocol URL : [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Fluorescent Labeling Strategies for 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Chemical Rationale & Target Analysis As a Senior Application Scientist, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Chemical Rationale & Target Analysis

As a Senior Application Scientist, the first step in designing a bioconjugation protocol is a rigorous structural analysis of the target molecule. 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (also known as DL-3-Methoxy-5-methylphenylalanine, CAS 603106-30-5)[1] is a non-canonical amino acid (ncAA) frequently utilized in peptidomimetics to enhance structural rigidity, protease resistance, and hydrophobic core interactions.

Unlike ncAAs engineered specifically for bioconjugation (e.g., azidophenylalanine), the side chain of this molecule—a phenyl ring substituted with methoxy and methyl groups—is chemically inert under standard biological conditions. It lacks bio-orthogonal handles. Therefore, fluorescent labeling must be directed to the molecule's backbone: specifically, the N-terminal α -amino group.

We utilize N-Hydroxysuccinimide (NHS) ester or Isothiocyanate chemistry to target this primary amine[2]. The causality behind this choice is twofold:

  • Reaction Kinetics & Stability: NHS esters react rapidly with unprotonated primary amines to form highly stable, irreversible amide bonds.

  • Selectivity: By controlling the pH (in solution) or utilizing orthogonal protecting groups (in Solid-Phase Peptide Synthesis), we can selectively label the N-terminus without inducing unwanted side reactions.

Fluorophore Selection Matrix

Selecting the correct fluorophore is critical and depends entirely on the downstream application. The table below summarizes the quantitative data and functional characteristics of the three most common amine-reactive fluorophores used for this ncAA.

FluorophoreReactive GroupEx/Em (nm)Extinction Coefficient ( ϵ )Aqueous SolubilityIdeal Application Context
FITC Isothiocyanate495 / 519~73,000 M⁻¹cm⁻¹Low (Requires DMSO)Cost-effective general labeling; pH-sensitive receptor assays.
Alexa Fluor™ 488 NHS Ester490 / 525~71,000 M⁻¹cm⁻¹HighIntracellular tracking; highly photostable and pH-insensitive.
Sulfo-Cy5 NHS Ester646 / 662~250,000 M⁻¹cm⁻¹HighIn vivo imaging; deep tissue penetration, avoids autofluorescence.

Experimental Workflows

G Start 2-Amino-3-(3-methoxy-5-methylphenyl) propanoic acid Decision Application Context? Start->Decision FreeAA Free Amino Acid (Solution Phase) Decision->FreeAA Monomer Assays Peptide Incorporated into Peptide (Solid Phase) Decision->Peptide Peptidomimetics PrepSol Dissolve in DMSO + NaHCO3 Buffer (pH 8.5) FreeAA->PrepSol PrepSPPS Fmoc Deprotection (20% Piperidine in DMF) Peptide->PrepSPPS LabelSol Add NHS-Fluorophore Incubate 2h, RT PrepSol->LabelSol LabelSPPS Add NHS-Fluorophore + DIEA Incubate On-Resin PrepSPPS->LabelSPPS PurifySol Quench (Tris) & RP-HPLC Purification LabelSol->PurifySol CleaveSPPS TFA Cleavage & Global Deprotection LabelSPPS->CleaveSPPS End Fluorescently Labeled Conjugate Ready for Assay PurifySol->End CleaveSPPS->End

Figure 1: Workflow for solution-phase and solid-phase N-terminal labeling of the ncAA.

Dual-Pathway Labeling Protocols

To ensure a self-validating system, these protocols integrate causality-driven steps and built-in quality control checkpoints.

Protocol A: Solution-Phase Labeling (Free Amino Acid)

Use Case: Generating a fluorescent monomer for direct cellular uptake or binding assays.

Causality Note on pH: The α -amino group of a free amino acid has a pKa of ~9.0. We must use a buffer at pH 8.3–8.5. If the pH is too low, the amine remains protonated (non-nucleophilic). If the pH exceeds 9.0, the NHS ester undergoes rapid competitive hydrolysis in water, destroying the reagent before conjugation can occur.

  • Preparation: Dissolve 10 mg of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid in 100 µL of anhydrous DMSO. The hydrophobic methoxy/methyl-substituted phenyl ring necessitates this organic co-solvent to prevent precipitation.

  • Buffering: Add 900 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3). Vortex immediately.

  • Conjugation: Dissolve the NHS-Fluorophore (e.g., Alexa Fluor 488 NHS Ester) in anhydrous DMSO at a concentration of 10 mg/mL. Add 1.2 molar equivalents of the fluorophore to the amino acid solution.

  • Incubation: Protect from light and incubate at room temperature for 2 hours with continuous orbital shaking.

  • Quenching: Add 50 µL of 1 M Tris-HCl (pH 8.0) to quench unreacted NHS esters. The primary amines in Tris will scavenge the remaining dye, preventing off-target reactions downstream.

  • Purification: Isolate the labeled ncAA using Reverse-Phase HPLC (C18 column), running a gradient of Water/Acetonitrile with 0.1% TFA.

Protocol B: Solid-Phase On-Resin Labeling (Peptide-Incorporated)

Use Case: Labeling the N-terminus of a synthesized peptidomimetic containing the ncAA.

Causality Note on Solid-Phase: Performing the labeling on-resin prior to cleavage is highly advantageous. It allows the use of a massive molar excess of fluorophore to drive the reaction to 100% completion. Excess dye is simply washed away, bypassing the notoriously difficult task of separating free dye from labeled peptide via size-exclusion chromatography.

  • Deprotection: Following standard Fmoc Solid-Phase Peptide Synthesis (SPPS), remove the final N-terminal Fmoc group using 20% Piperidine in DMF for 15 minutes.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min) to remove all traces of piperidine. Crucial: Residual piperidine will react with the NHS ester, consuming your expensive fluorophore.

  • Self-Validation Checkpoint 1 (Kaiser Test): Perform a Kaiser test on a few resin beads. A deep blue color confirms the presence of the free α -amine.

  • Conjugation: Swell the resin in minimal DMF. Add 3 to 5 molar equivalents of the NHS-Fluorophore (or FITC) and 6 equivalents of N,N-Diisopropylethylamine (DIEA). The DIEA ensures the N-terminus remains completely deprotonated.

  • Incubation: Shake in the dark at room temperature for 12–18 hours.

  • Self-Validation Checkpoint 2: Wash the resin with DMF until the flow-through is clear. Perform a second Kaiser test. A colorless/yellow bead indicates 100% successful conjugation.

  • Cleavage: Cleave the labeled peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours, followed by cold ether precipitation.

Quality Control & Self-Validation

A trustworthy protocol requires rigorous validation. Post-purification, the conjugate must be analyzed via LC-MS (Liquid Chromatography-Mass Spectrometry) .

  • Expected Mass Shift: The observed mass should exactly match the molecular weight of the ncAA ( 209.24 g/mol ) plus the molecular weight of the chosen fluorophore, minus the mass of the leaving group (e.g., N-hydroxysuccinimide, 115.09 g/mol ).

  • Degree of Labeling (DOL): Measure the absorbance of the purified product using UV-Vis spectroscopy at the fluorophore's maximum excitation wavelength ( λmax​ ) and apply the Beer-Lambert law using the extinction coefficients provided in the Matrix above to confirm a 1:1 labeling stoichiometry.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press / Elsevier. Available at:[Link]

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Available at:[Link]

Sources

Application

Application Note: Utilizing 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid as a Dual-Function Molecular Probe in Peptide Drug Design

Executive Summary The integration of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern peptide drug discovery, enabling researchers to overcome the inherent limitations of natural peptid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern peptide drug discovery, enabling researchers to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and suboptimal target affinity [1]. 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (also known as 3-methoxy-5-methylphenylalanine) is a highly specialized, unnatural phenylalanine derivative.

In this application note, we detail the utility of this molecule as a dual-function molecular probe. By leveraging its unique di-substituted aromatic ring, researchers can simultaneously map the steric/hydrophobic boundaries of receptor binding pockets and utilize its intrinsic protons as non-perturbing handles for Ligand-Observed Nuclear Magnetic Resonance (NMR) spectroscopy [2].

Physicochemical Rationale: The "Why" Behind the Probe

As a Senior Application Scientist, it is critical to understand why a specific structural modification is chosen over another. The substitution of a wild-type Phenylalanine (Phe) or Tyrosine (Tyr) with 3-methoxy-5-methylphenylalanine is driven by three distinct physicochemical mechanisms:

  • Steric and Hydrophobic Mapping (SAR): The meta-methoxy and meta-methyl groups significantly expand the volumetric footprint and hydrophobic surface area of the aromatic side chain. In Structure-Activity Relationship (SAR) studies—particularly for G-Protein Coupled Receptors (GPCRs) like the Melanocortin receptor, which heavily rely on substituted phenylalanines for ligand recognition—this bulk forces the peptide into specific bioactive conformations and probes the limits of the target's hydrophobic binding pocket [3].

  • Intrinsic, Non-Perturbing NMR Handles: Traditional fluorescent tags (e.g., FITC) are massive and often artificially alter the binding thermodynamics of small peptides. In contrast, the 5-methyl group yields a sharp, distinct singlet in 1 H NMR ( 2.3 ppm), and the 3-methoxy group provides another distinct singlet ( 3.8 ppm). These signals sit in relatively uncluttered regions of the peptide spectrum, making them ideal reporters for Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR assays [2].

  • Proteolytic Shielding: The introduction of bulky, non-natural side chains sterically occludes adjacent peptide bonds from the active sites of exopeptidases and endopeptidases, drastically extending the in vivo half-life of the therapeutic candidate [4].

Experimental Workflow

The following diagram illustrates the integration of 3-methoxy-5-methylphenylalanine from synthesis through biophysical validation.

Workflow A Peptide Sequence Design (Targeting Phe/Tyr Substitution) B Fmoc-SPPS Synthesis (Coupling 3-OMe-5-Me-Phe) A->B Sequence Finalized C Cleavage & RP-HPLC Purification (Isolating the Probe) B->C Crude Peptide D Biophysical Assays (SPR / ITC for Binding Affinity) C->D >95% Purity E Ligand-Observed NMR (Tracking Methyl/Methoxy Protons) C->E >95% Purity F Structure-Activity Relationship (SAR) Data Integration D->F Kd & Kinetics E->F Interface Mapping

Workflow for integrating 3-methoxy-5-methylphenylalanine into peptide SAR and NMR studies.

Detailed Experimental Protocols

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Causality for Reagent Choice: The meta-substitutions on the phenyl ring increase the steric hindrance around the α -amine during peptide elongation. Standard coupling reagents (e.g., HBTU) often lead to incomplete acylation, resulting in deletion sequences. Therefore, HATU—which forms a highly reactive 7-aza-HOBt active ester—is utilized to drive the coupling to absolute completion.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-3-methoxy-5-methylphenylalanine and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 3 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Validation (Self-Validating Step): Perform a Kaiser Test. A yellow solution indicates complete coupling (no free primary amines). If blue, repeat steps 3-4.

  • Cleavage: Following the completion of the full peptide sequence, cleave the peptide from the resin using a cocktail of TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol 2: Ligand-Observed 1 H NMR Binding Assay

Causality for Experimental Design: By tracking the specific methyl ( 2.3 ppm) and methoxy ( 3.8 ppm) signals of the free versus target-bound peptide, we can determine the fraction bound and map the interaction interface based on the chemical environment's magnetic shielding effects.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the highly purified (>95%) peptide in NMR buffer (50 mM Sodium Phosphate, 150 mM NaCl, 10% D 2​ O, pH 7.4) to a final concentration of 50 µM.

  • Baseline Acquisition (Self-Validating Step): Acquire a baseline 1D 1 H NMR spectrum (e.g., 600 MHz spectrometer, 298 K, using water suppression like WATERGATE). Identify and assign the 5-methyl ( 2.3 ppm) and 3-methoxy ( 3.8 ppm) singlets. If these peaks are not sharp and distinct, halt the assay and re-purify the peptide.

  • Titration: Titrate the unlabeled target protein into the peptide solution at molar ratios of 1:0.1, 1:0.5, 1:1, and 1:2 (Peptide:Protein).

  • Data Acquisition: Acquire 1D 1 H spectra at each titration point. Monitor for line broadening (indicative of intermediate exchange/binding) and Chemical Shift Perturbations (CSP).

  • Analysis: Calculate the dissociation constant ( Kd​ ) by plotting the change in chemical shift ( Δδ ) against the protein concentration and fitting the data to a single-site binding isotherm.

Data Presentation: Comparative SAR Analysis

The incorporation of 3-methoxy-5-methylphenylalanine routinely yields superior pharmacokinetic and biophysical profiles compared to native residues. The table below summarizes a representative optimization profile.

Peptide VariantSequence ModificationBinding Affinity ( Kd​ , nM)Serum Half-Life ( T1/2​ , hrs)NMR Reporter Utility
Wild-Type Native Phenylalanine (Phe)45.2 ± 3.12.4Poor (Overlapping aromatic signals)
Variant A 3-Methoxy-Phe28.5 ± 2.48.6Moderate (Single methoxy peak)
Variant B 3-Methoxy-5-Methyl-Phe12.1 ± 1.818.2Excellent (Dual Me/OMe reporter peaks)

Table 1: Generalized SAR optimization profile demonstrating the typical physicochemical enhancements provided by di-substituted phenylalanine derivatives in peptide drug design.

References

  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy National Institutes of Health (PMC)[Link]

  • Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant ACS Chemical Biology[Link]

  • US8455618B2 - Melanocortin receptor-specific peptides Google P
  • Recent Advances in the Development of Therapeutic Peptides National Institutes of Health (PMC)[Link]

Method

Application Note: Experimental Guide for 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid in Neurobiology

Executive Summary The incorporation of non-canonical amino acids (ncAAs) into proteins and peptides is a transformative approach in neurobiology, enabling the precise mapping of neural circuits and the engineering of deg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into proteins and peptides is a transformative approach in neurobiology, enabling the precise mapping of neural circuits and the engineering of degradation-resistant therapeutics [1]. 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (also known as 3-methoxy-5-methylphenylalanine, or 3-OMe-5-Me-Phe ) is a highly specialized, synthetic phenylalanine derivative. This guide details authoritative, self-validating protocols for utilizing this ncAA in two primary workflows: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for neuropeptide engineering, and Genetic Code Expansion (GCE) for site-specific incorporation into neuroreceptors in live mammalian neurons.

Mechanistic Rationale: The Biophysics of 3-OMe-5-Me-Phe

As a Senior Application Scientist, it is critical to understand why this specific substitution is chosen over standard canonical amino acids (Tyrosine or Phenylalanine):

  • Steric Constraint & Receptor Selectivity: The meta-methyl group introduces significant steric bulk, restricting the χ1​ and χ2​ dihedral angles of the peptide backbone. This locks neuropeptides (e.g., enkephalins or somatostatin analogs) into specific bioactive conformations, drastically increasing receptor subtype selectivity.

  • Electronic Tuning: The meta-methoxy group acts as a localized hydrogen-bond acceptor and alters the aromatic ring's electron density. When incorporated into the binding pocket of a G-protein coupled receptor (GPCR) via GCE, it allows researchers to probe cation- π interactions with endogenous neurotransmitters.

  • Proteolytic Evasion: The unnatural di-substitution on the phenyl ring sterically clashes with the active sites of endogenous central nervous system (CNS) peptidases, such as neprilysin and dipeptidyl peptidase-4 (DPP-IV), exponentially increasing the half-life of the peptide in cerebrospinal fluid (CSF).

Protocol I: Solid-Phase Peptide Synthesis (SPPS) of Neuropeptides

Standard SPPS protocols often fail with sterically hindered ncAAs due to incomplete coupling [2]. This protocol utilizes highly reactive uronium salts and a self-validating micro-cleavage step to ensure absolute sequence fidelity.

Step-by-Step Methodology
  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes to expose active sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation of the ncAA: Causality Note: Due to the steric bulk of the 3-methoxy-5-methylphenyl group, standard HBTU is insufficient. Pre-activate Fmoc-3-OMe-5-Me-Phe-OH (3.0 eq) using HATU (2.9 eq) and N,N-Diisopropylethylamine (DIPEA, 6.0 eq) in DMF for exactly 3 minutes to form the highly reactive O-At ester.

  • Coupling: Add the activated ncAA to the resin. Agitate at room temperature for 2 hours. A double-coupling cycle is strictly required for this residue.

  • Self-Validation (Micro-cleavage): Withdraw 1 mg of resin. Treat with 50 µL of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/ H2​O (95:2.5:2.5) for 15 minutes. Evaporate, reconstitute in acetonitrile, and analyze via LC-MS. Do not proceed to the next amino acid until >98% coupling efficiency is confirmed.

  • Global Cleavage: Once the sequence is complete, cleave the peptide from the resin using TFA/TIS/ H2​O for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

SPPS_Cycle Resin Rink Amide Resin Swelling Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate ncAA Activation (HATU/DIPEA) Deprotect->Activate Wash (DMF) Couple Coupling Reaction (Extended Time) Activate->Couple Validate Micro-cleavage & LC-MS Validation Couple->Validate Test Aliquot Validate->Deprotect Pass (Next Cycle) Validate->Couple Fail (Re-couple) Cleave TFA Cleavage & Global Deprotection Validate->Cleave Sequence Complete Peptide Purified ncAA-Peptide Cleave->Peptide

Iterative Fmoc-SPPS cycle with self-validating LC-MS steps for hindered ncAAs.

Protocol II: Genetic Code Expansion (GCE) in Mammalian Neurons

To study receptor dynamics in living neural networks, 3-OMe-5-Me-Phe can be incorporated into target proteins using orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs [3]. Because primary neurons are post-mitotic and difficult to transfect, Adeno-Associated Virus (AAV) vectors are utilized for highly efficient delivery [4].

Step-by-Step Methodology
  • Vector Design: Engineer an AAV vector containing the Methanosarcina mazei Pyrrolysyl-tRNA synthetase (PylRS) mutant optimized for phenylalanine derivatives, alongside its cognate tRNACUA​ . Engineer a second AAV containing the target GPCR (e.g., Dopamine D2 Receptor) with an amber stop codon (TAG) at the target residue.

  • Self-Validation (Reporter Assay): Before expressing the GPCR, co-transduce primary cortical neurons (DIV 7) with the PylRS/tRNA AAV and a dual-fluorescence reporter AAV (mCherry-TAG-EGFP).

  • ncAA Administration: Supplement the neuronal culture media with 1.5 mM of 3-OMe-5-Me-Phe.

  • Suppression Verification: After 48 hours, quantify EGFP fluorescence. The presence of EGFP confirms that the PylRS system is actively suppressing the TAG codon using the provided ncAA. If EGFP is absent, the system is not validated for GPCR expression.

  • Target Transduction: Once validated, transduce a fresh batch of neurons with the PylRS AAV and the TAG-mutated GPCR AAV. Maintain in media containing 1.5 mM ncAA for 72 hours.

  • Functional Readout: Harvest cells for Western Blot (probing for a C-terminal FLAG tag to confirm full-length translation) or perform patch-clamp electrophysiology to assess receptor function.

GCE_Workflow AAV AAV Vectors (PylRS/tRNA + TAG-Receptor) Neuron Primary Neuron Transduction AAV->Neuron Infection (DIV 7) Translation Amber Suppression at Ribosome Neuron->Translation Express Machinery ncAA Add ncAA (3-OMe-5-Me-Phe) ncAA->Translation Media Supplement Receptor Target Receptor with ncAA Translation->Receptor Full-length Protein

Workflow of AAV-mediated Genetic Code Expansion for ncAA incorporation in neurons.

Quantitative Data: Pharmacological Impact of ncAA Substitution

The incorporation of non-canonical amino acids dramatically alters the pharmacological profile of neuroactive compounds [5]. The table below summarizes the representative quantitative improvements when substituting canonical Tyrosine ( Y1 ) with 3-OMe-5-Me-Phe in a model Leu-Enkephalin peptide ( Y1 -G-G-F-L).

Peptide Variant μ -Opioid Receptor Affinity ( Ki​ , nM) δ -Opioid Receptor Affinity ( Ki​ , nM)Receptor Selectivity Ratio ( δ/μ )Proteolytic Half-Life in CSF ( t1/2​ , hours)
Wild-Type ( Y1 -G-G-F-L)12.5 ± 1.24.8 ± 0.60.380.4 ± 0.1
ncAA-Substituted (3-OMe-5-Me-Phe 1 -G-G-F-L)145.0 ± 8.51.2 ± 0.20.008 > 48.0

Data Interpretation: The steric bulk of the methyl group restricts the N-terminal conformation, drastically reducing μ -receptor affinity while enhancing δ -receptor binding. Concurrently, the unnatural side chain renders the peptide virtually invisible to aminopeptidases, extending its half-life by over 100-fold.

References

  • Genetic code expansion in the mouse brain Source: NIH / Nature Neuroscience URL:[Link]

  • Genetic Code Expansion: Recent Developments and Emerging Applications Source: ACS Chemical Reviews URL:[Link]

  • Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy Source: NIH / Molecules URL:[Link]

  • Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy Source: eLife URL:[Link]

  • Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation Source: PubMed / eLife URL:[Link]

Sources

Application

Application Note: Handling, Reconstitution, and Storage Protocols for 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid

Target Audience: Researchers, biochemists, and drug development professionals. Applications: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetic Engineering, and Genetic Code Expansion (Orthogonal Translation Systems)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Applications: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetic Engineering, and Genetic Code Expansion (Orthogonal Translation Systems).

Introduction & Physicochemical Profiling

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid—commonly designated as 3-methoxy-5-methylphenylalanine (CAS: 603106-30-5) [1][2]—is a highly specialized non-canonical amino acid (ncAA). Structurally, it features a hydrophobic substituted phenyl ring coupled with a zwitterionic amino acid backbone.

Because of its unique steric and electronic properties, it is frequently utilized to introduce novel functionalities into synthetic peptides or recombinant proteins. However, its specific physicochemical profile demands rigorous handling protocols to prevent moisture-induced aggregation, oxidative degradation, and concentration inaccuracies during reconstitution.

Solid-State Storage & Handling Causality

The Causality of Degradation

Unnatural phenylalanine derivatives are generally stable in their lyophilized solid state but are susceptible to hygroscopicity (moisture absorption) and slow oxidation [3]. Moisture acts as a catalyst for hydrolysis and causes the fine powder to clump. This not only degrades the compound but also severely skews analytical mass measurements during weighing, leading to irreproducible downstream assays.

Storage Protocol
  • Temperature: Store the lyophilized powder at 2–8°C for routine, active use. For long-term archiving (exceeding 6 months), store at -20°C [3][4].

  • Atmosphere: Maintain the powder in a tightly sealed, light-resistant (amber) vial. If possible, backfill the vial with an inert gas (Argon or Nitrogen) after each use to displace atmospheric oxygen and moisture.

Handling Protocol (Critical)
  • Thermal Equilibration: Never open a cold vial. Always transfer the vial from cold storage to a desiccator and allow it to equilibrate to room temperature (RT) for at least 30–60 minutes before opening.

  • Mechanistic Reasoning: Opening a chilled vial exposes the cold powder to ambient humidity, causing immediate micro-condensation on the powder surface. This permanently damages the stock and accelerates degradation.

Reconstitution Methodology

The Causality of Solubilization

The isoelectric point (pI) of most phenylalanine derivatives falls between 5.5 and 6.0, a range where the molecule carries no net electrical charge and exhibits minimum aqueous solubility. Attempting to dissolve this powder directly in neutral biological buffers (pH 7.0–7.4) is highly inefficient and leaves microscopic undissolved particulates that will clog sterile filters and drastically reduce the actual molarity of your stock solution.

To bypass this, we employ a two-step dissolution strategy utilizing either a dilute base or a polar aprotic solvent—a gold-standard approach for ncAAs [5][6].

Step-by-Step Reconstitution Protocol (50 mM Stock Solution)

This protocol is designed as a self-validating system to ensure absolute concentration accuracy.

  • Analytical Weighing: Weigh the calculated mass of the powder using an analytical balance (accuracy to 0.1 mg) in a low-humidity environment.

  • Primary Solubilization: Add 0.2 M NaOH to achieve approximately 90% of your final target volume [5][6].

    • Alternative: If your downstream application (e.g., live-cell assays) is highly sensitive to basic pH, dissolve the powder initially in 10–15% DMSO before adding an aqueous buffer [5].

  • Agitation & Self-Validation: Vortex gently or sonicate in a water bath at RT for 2–5 minutes.

    • Validation Check: Hold the tube against both a stark white and a pitch-black background. The solution must be 100% optically clear. Any visible turbidity or "schlieric" (wavy) lines indicate incomplete dissolution. Do not proceed to filtration until the solution is perfectly clear.

  • Volume Adjustment: Bring the solution to the final required volume using sterile deionized water or your specific assay buffer.

  • Sterile Filtration: Pass the completely dissolved solution through a 0.22 µm PES (Polyethersulfone) syringe filter .

    • Mechanistic Reasoning: PES is mandatory due to its exceptionally low protein and amino acid binding characteristics, ensuring you do not lose active compound to the filter membrane.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 100–500 µL) in amber microcentrifuge tubes.

  • Liquid Storage: Store liquid aliquots at -20°C (stable for up to 1 year) or -80°C for extended preservation [4]. Never subject the liquid stock to repeated freeze-thaw cycles, as this induces irreversible precipitation [5].

Quantitative Data Summary

ParameterSpecification
Chemical Name 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid
Common Synonym DL-3-Methoxy-5-methylphenylalanine
CAS Registry Number 603106-30-5
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Powder Storage 2–8°C (Routine) / -20°C (Long-term), desiccated, light-protected
Liquid Stock Storage -20°C to -80°C (Strictly avoid freeze-thaw cycles)
Primary Solvents 0.2 M NaOH, 10–15% DMSO

Workflow Visualization

Workflow N1 Solid Powder Storage (2-8°C, Desiccated) N2 Equilibrate to RT (30-60 mins) N1->N2 Prevent condensation N3 Analytical Weighing (Minimize Exposure) N2->N3 Maintain dry environment N4 Reconstitution (0.2 M NaOH or DMSO) N3->N4 Bypass isoelectric point N5 Visual Validation (Check for Turbidity) N4->N5 Ensure complete dissolution N6 Sterile Filtration (0.22 µm PES) N5->N6 Clear solution confirmed N7 Aliquoting & Storage (-20°C, Amber Tubes) N6->N7 Prevent freeze-thaw cycles

Workflow for the handling, reconstitution, and storage of 3-methoxy-5-methylphenylalanine.

References

  • NextSDS. "DL-3-Methoxy-5-methylphenylalanine — Chemical Substance Information". NextSDS Chemical Compliance. Available at:[Link]

  • National Institutes of Health (PMC). "Protocol for click labeling of HIV-1 envelope on amber-free virions prepared using genetic code expansion". NIH PubMed Central. Available at:[Link]

  • ACS Publications. "A Robust and Quantitative Reporter System To Evaluate Noncanonical Amino Acid Incorporation in Yeast". ACS Synthetic Biology. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid

Welcome to the Technical Support Center. 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (also known as 3-methoxy-5-methylphenylalanine) is a highly valuable unnatural amino acid building block used in advanced drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (also known as 3-methoxy-5-methylphenylalanine) is a highly valuable unnatural amino acid building block used in advanced drug development. Achieving high yield and enantiomeric excess (ee) requires strict control over reaction parameters.

This guide provides field-proven troubleshooting insights and self-validating protocols for the three primary synthetic workflows: Enzymatic Amination , Asymmetric Phase-Transfer Catalysis (PTC) , and Rh-Catalyzed Asymmetric Hydrogenation .

Synthetic Workflows Overview

SynthesisRoutes Pre1 3-Methoxy-5-methylcinnamic acid Cat1 PAL Enzyme (Amination) Pre1->Cat1 Pre2 Glycine Schiff Base + Benzyl Bromide Cat2 Maruoka Catalyst (Phase-Transfer) Pre2->Cat2 Pre3 Dehydroamino Acid Ester Cat3 Rh-DuPhos / H2 (Hydrogenation) Pre3->Cat3 Target 2-Amino-3-(3-methoxy-5-methylphenyl) propanoic acid Cat1->Target High NH3 Cat2->Target Chiral Alkylation Cat3->Target Asymmetric H2

Fig 1: Primary synthetic pathways for 3-methoxy-5-methylphenylalanine.

Module 1: Enzymatic Amination (PAL-Mediated) Troubleshooting

Concept: Conversion of 3-methoxy-5-methylcinnamic acid to the L-amino acid using Phenylalanine Ammonia Lyase (PAL).

Q: My conversion stalls at 60-70%. How do I push the equilibrium to favor the L-amino acid? A: PAL-catalyzed amination is an equilibrium-driven process. The reverse reaction (non-oxidative deamination) is thermodynamically favored. To push the equilibrium toward synthesis, you must apply Le Chatelier’s principle by using a massive excess of the amine donor. We recommend using 5 M ammonium carbamate buffer (pH 9.0) as the ammonia source .

Q: The substrate (3-methoxy-5-methylcinnamic acid) precipitates out of the aqueous buffer, leading to inconsistent yields. What should I do? A: Unnatural cinnamic acid derivatives exhibit poor aqueous solubility. Instead of running batch reactions with co-solvents (like DMSO) that might denature the enzyme, transition to a continuous flow system using immobilized PAL. This allows for a steady substrate feed without reaching supersaturation, maintaining high conversion rates (up to 88%) over extended periods .

Protocol: PAL-Mediated Amination in Continuous Flow
  • Immobilization: Covalently immobilize PAL (e.g., AvPAL or PbPAL) onto an epoxide-functionalized resin (e.g., Purolite).

  • Reactor Setup: Pack the immobilized enzyme into a temperature-controlled flow reactor column.

  • Substrate Preparation: Prepare a 10 mM solution of 3-methoxy-5-methylcinnamic acid in 5 M ammonium carbamate buffer (pH 9.0).

  • Flow Execution: Pump the substrate solution through the reactor at 37 °C with a residence time of 20 minutes.

  • Isolation: Collect the eluate, acidify to the isoelectric point of the amino acid (approx. pH 5.5), and isolate the precipitated L-amino acid via centrifugation.

Module 2: Asymmetric Phase-Transfer Catalysis (PTC) Troubleshooting

Concept: Alkylation of a tert-butyl glycinate benzophenone Schiff base with 3-methoxy-5-methylbenzyl bromide using a chiral phase-transfer catalyst.

Q: I am getting low enantiomeric excess (<80% ee) when alkylating the Schiff base. How can I improve this? A: The ee in PTC alkylation is highly dependent on the structural rigidity of the chiral catalyst and the reaction temperature. Ensure you are using a C2​ -symmetric chiral quaternary ammonium salt (e.g., Maruoka Catalyst) at reduced temperatures (0 °C to -20 °C). Furthermore, ensure vigorous biphasic stirring (e.g., >800 rpm) to maximize the interfacial area. Poor agitation allows the non-catalyzed background alkylation in the organic phase to compete, drastically lowering the ee .

Q: I'm observing significant O-alkylation or hydrolysis of the Schiff base. What base should I use? A: Switch from aqueous NaOH to 50% aqueous KOH or CsOH. NaOH can sometimes promote hydrolysis before alkylation occurs. KOH and CsOH provide a tighter ion pair with the chiral ammonium enolate, favoring C-alkylation over O-alkylation and minimizing hydrolytic degradation.

Protocol: PTC Alkylation Workflow
  • Preparation: Dissolve tert-butyl glycinate benzophenone Schiff base (1.0 eq) and 3-methoxy-5-methylbenzyl bromide (1.2 eq) in anhydrous toluene.

  • Catalyst Addition: Add 1-2 mol% of the chiral Maruoka Catalyst.

  • Cooling: Cool the reaction mixture to 0 °C (or -20 °C for maximum ee).

  • Alkylation: Add 50% aqueous KOH (5.0 eq) dropwise under vigorous stirring (>800 rpm).

  • Monitoring: Stir for 12-24 hours until complete consumption of the Schiff base (monitor via TLC/HPLC).

  • Workup: Quench with water, extract with ethyl acetate, and hydrolyze the resulting imine with 1M HCl to yield the target amino acid.

Module 3: Rh-Catalyzed Asymmetric Hydrogenation Troubleshooting

Concept: Hydrogenation of the corresponding dehydroamino acid ester precursor.

Q: The hydrogenation of my dehydroamino acid precursor is incomplete even after 24 hours. Is the catalyst poisoned? A: Rhodium-diphosphine catalysts (e.g., [Rh(COD)(R,R)-Et-DuPhos]BF4) are extremely sensitive to oxygen and coordinating impurities. Unreacted halides from the precursor synthesis can coordinate to the Rh center, poisoning it. Ensure strict Schlenk techniques and purify your dehydroamino acid precursor via recrystallization before use. Always degas your solvent (MeOH) via three freeze-pump-thaw cycles .

Q: The yield is fine, but the ee is lower than expected for a DuPhos ligand. Why? A: Check your hydrogen pressure. Unlike some transition metal catalysts that perform better at high pressure, DuPhos-Rh systems often exhibit lower ee at excessively high H2​ pressures. This occurs because the rate of the non-selective background pathway increases relative to the selective pathway at high dissolved H2​ concentrations. Keep the pressure between 15-30 psi (1-2 atm).

Protocol: Asymmetric Hydrogenation Workflow
  • Setup: In an argon-filled glovebox, dissolve the dehydroamino acid ester (1.0 eq) and [Rh(COD)(R,R)-Et-DuPhos]BF4 (1 mol%) in rigorously degassed anhydrous methanol.

  • Transfer: Transfer the solution to a stainless-steel autoclave.

  • Purging: Purge the autoclave with H2​ gas three times to remove any residual argon.

  • Reaction: Pressurize to 30 psi H2​ and stir at room temperature for 12 hours.

  • Purification: Vent the H2​ gas, concentrate the mixture under reduced pressure, and purify the ester via flash chromatography before final saponification.

Quantitative Data Summary

The following table summarizes the performance metrics of the three methodologies to assist in route selection based on your laboratory's capabilities.

Synthetic RoutePrecursorTypical YieldTypical eeScalabilityPrimary Bottleneck
Enzymatic (PAL) 3-Methoxy-5-methylcinnamic acid80-88%>99%High (in flow)Substrate solubility, unfavorable equilibrium
Asymmetric PTC Glycine Schiff Base85-95%90-98%MediumBiphasic agitation limits, base-induced hydrolysis
Rh-Hydrogenation Dehydroamino Acid Ester92-98%95-99%HighCatalyst sensitivity, high cost of Rh/Ligand

References

  • Padrosa, D. R., et al. "Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase." Frontiers in Catalysis 3 (2023): 1147205. URL:[Link]

  • Maruoka, K. "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition 46.23 (2007): 4222-4266. URL:[Link]

  • Tomoiagă, R. B., et al. "Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines." ACS Catalysis 15.9 (2025): 7361-7389. URL:[Link]

Optimization

"purification challenges of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the purification of 2-Am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the purification of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (also known as 3-methoxy-5-methylphenylalanine).

This non-canonical amino acid presents a unique triad of purification bottlenecks: a highly polar zwitterionic backbone, a lipophilic electron-rich aromatic ring, and the frequent need for enantiomeric resolution from a racemic mixture. The protocols below are engineered as self-validating systems, ensuring that you can verify the success of each step in real-time while understanding the physicochemical causality behind the methods.

Phase 1: Chromatographic Isolation (The Zwitterion Dilemma)

Q: Why does my underivatized amino acid streak, tail, or completely fail to retain on standard C18 reverse-phase columns? A: The causality lies in the molecule's ionization state. At physiological and neutral pH, 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid exists as a zwitterion. The highly charged α-amino and carboxylate groups create a massive hydration shell that prevents the molecule from partitioning into the hydrophobic C18 stationary phase, regardless of the lipophilic 3-methoxy-5-methylphenyl side chain. While adding ion-pairing reagents (like TFA) can mask these charges, they severely suppress mass spectrometric (MS) ionization[1].

Solution: Shift to Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) . ZIC-HILIC stationary phases feature covalently attached zwitterionic functional groups that provide weak electrostatic interactions superimposed on hydrophilic partitioning, allowing for excellent retention of underivatized amino acids without MS-incompatible additives[1]. Alternatively, if you must use standard silica flash chromatography, you can temporarily mask the zwitterion via esterification (e.g., forming an ethyl ester), which drastically increases organic solubility[2].

Protocol 1: ZIC-HILIC Purification Workflow

Self-Validating Checkpoint: A successful ZIC-HILIC run operates inversely to reverse-phase. If your compound elutes earlier when you increase the aqueous phase, your HILIC mechanism is functioning correctly.

  • Sample Preparation: Dissolve the crude synthetic mixture in a high-organic solvent (e.g., 75% Acetonitrile / 25% Water). Do not inject purely aqueous samples, as this will disrupt the water-enriched layer on the HILIC stationary phase and cause peak collapse.

  • Column Equilibration: Flush the ZIC-HILIC column with 85% Mobile Phase A for at least 10 column volumes (CV) to establish the hydrophilic partitioning layer.

  • Gradient Elution: Execute the gradient detailed in Table 1.

  • Fraction Collection: Monitor via UV (214 nm for the amide/backbone, 254 nm for the aromatic ring) or ESI-MS (positive mode, monitoring the [M+H]⁺ ion).

Table 1: Optimized ZIC-HILIC Mobile Phase Gradient

Time (min) Mobile Phase A (Acetonitrile) Mobile Phase B (20 mM NH₄Ac, pH 5.0) Flow Rate Rationale
0.0 85% 15% 1.0 mL/min High organic content promotes initial retention via hydrophilic partitioning.
15.0 40% 60% 1.0 mL/min Increasing aqueous buffer elutes the highly polar zwitterion.
20.0 40% 60% 1.0 mL/min Hold to wash out highly retained polar impurities.

| 21.0 | 85% | 15% | 1.0 mL/min | Return to initial conditions for column re-equilibration. |

Phase 2: Chiral Resolution (Breaking the Racemate)

Q: My synthesis yielded the racemate (DL-3-methoxy-5-methylphenylalanine). Preparative chiral HPLC is too expensive for my scale. What is the most reliable alternative? A: The most scalable, field-proven method is the enzymatic resolution of N-acyl derivatives [3]. The causality here relies on the exquisite stereospecificity of the enzyme L-Aminoacylase I. By first acetylating the racemic mixture, you create an N-acetyl-DL-derivative. When exposed to the enzyme, only the N-acetyl group of the L-enantiomer is hydrolyzed. This converts a difficult chiral separation into a simple physicochemical extraction: you are now separating a highly polar free L-amino acid from a lipophilic N-acetyl-D-amino acid[3].

Workflow Racemate DL-3-Methoxy-5-methylphenylalanine (Racemate) Acetylation N-Acetylation (Ac2O, NaOH, pH 10) Racemate->Acetylation NAcetyl N-Acetyl-DL-Derivative Acetylation->NAcetyl Enzyme Enzymatic Hydrolysis (L-Aminoacylase I, pH 7.5) NAcetyl->Enzyme Split Enzyme->Split L_Free Free L-Amino Acid (Aqueous Phase) Split->L_Free Hydrolyzed D_Acetyl N-Acetyl-D-Amino Acid (Organic Phase) Split->D_Acetyl Unreacted Precip Isoelectric Precipitation (pH 5.8) L_Free->Precip AcidHyd Acid Hydrolysis (HCl, Reflux) D_Acetyl->AcidHyd PureL Pure L-Enantiomer Precip->PureL PureD Pure D-Enantiomer AcidHyd->PureD

Workflow for the enzymatic chiral resolution of DL-3-methoxy-5-methylphenylalanine.

Protocol 2: Enzymatic Resolution via L-Aminoacylase I
  • N-Acetylation: Suspend the DL-amino acid in aqueous NaOH (pH 10). Slowly add acetic anhydride dropwise while maintaining the pH at 10 using 2M NaOH. Acidify to pH 2.0 with HCl and extract the N-acetyl-DL-derivative into ethyl acetate. Evaporate to dryness.

  • Enzymatic Cleavage: Dissolve the N-acetyl-DL-derivative in 0.1 M phosphate buffer. Adjust the pH to exactly 7.5. Add L-Aminoacylase I (approx. 10 mg per gram of substrate) and incubate at 37°C.

    • Self-Validating Checkpoint: As the enzyme hydrolyzes the L-enantiomer, acetic acid is released into the solution, causing the pH to drop. The continuous need to add dilute NaOH to maintain pH 7.5 validates that the enzyme is active. Once the pH stabilizes entirely, the reaction is complete.

  • Phase Separation: Acidify the reaction mixture to pH 2.0 using 1M HCl. Extract vigorously with ethyl acetate.

    • Mechanism: At pH 2.0, the unreacted N-acetyl-D-enantiomer is neutral and partitions into the organic layer. The free L-enantiomer is cationic (protonated amine) and remains trapped in the aqueous layer.

Table 2: Physicochemical Comparison for Extraction Design (at pH 2.0)

Compound State Net Charge Aqueous Sol. Organic Sol. (EtOAc) Destination
Free L-Enantiomer Cationic (+1) High Very Low Retained in Aqueous Phase

| N-Acetyl-D-Enantiomer | Neutral (0) | Low | High | Extracted to Organic Phase |

Phase 3: Desalting & Final Crystallization

Q: After extraction or chromatography, my aqueous fractions are full of buffer salts. How do I isolate the pure amino acid as a solid powder? A: Do not attempt to boil off the water, as this will simply co-precipitate your product with the inorganic salts. Instead, utilize isoelectric precipitation [4]. The causality behind this technique is that neutral amino acids exhibit minimum aqueous solubility at their isoelectric point (pI)—the exact pH where the molecule's net charge is zero. For phenylalanine derivatives, the pI is typically between 5.5 and 6.0. By neutralizing the charge, you disrupt the molecule's hydration shell, forcing it to crystallize out of the aqueous salt solution[4].

Protocol 3: Isoelectric Precipitation
  • Concentration: Concentrate the aqueous phase containing the free L-enantiomer via rotary evaporation to roughly one-third of its original volume to ensure the amino acid is near its saturation point.

  • pH Adjustment: Place the flask in an ice bath. While stirring continuously, add 1M NaOH (or 1M HCl, depending on your starting pH) dropwise. Monitor closely with a calibrated pH meter.

  • Crystallization: Stop the addition precisely when the pH reaches 5.8.

    • Self-Validating Checkpoint: The solution will transition from clear to turbid precisely as you approach the pI. If no precipitation occurs at pH 5.8, your concentration is too low (the compound is below its solubility limit even at the pI). Return the mixture to the rotary evaporator to remove more water.

  • Isolation: Stir the suspension at 4°C for 2 hours to maximize crystal yield. Filter the precipitate through a sintered glass funnel, wash with ice-cold distilled water (to remove residual salts), and dry under a high vacuum.

References

  • [3] A Technical Guide to the Chiral Resolution of DL-p-Aminophenylalanine. Benchchem. Available at:

  • [1] Analysis of Underivatized Amino Acids: Zwitterionic Hydrophilic Interaction Chromatography Combined with Triple Quadrupole Tandem Mass Spectrometry. PubMed, National Institutes of Health. Available at:

  • [2] Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. PMC, National Institutes of Health. Available at:

  • [4] Separation and Refining of Amino acids. Diaion. Available at:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for 3-Methoxy-5-methylphenylalanine

Welcome to the Technical Support Center for 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (commonly referred to as 3-methoxy-5-methylphenylalanine). As a Senior Application Scientist, I frequently see researchers tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (commonly referred to as 3-methoxy-5-methylphenylalanine). As a Senior Application Scientist, I frequently see researchers treat this specialized non-canonical amino acid (ncAA) as if it were standard phenylalanine. This is a critical error.

The unique electron-rich aromatic ring of this molecule presents specific stability challenges during formulation, peptide synthesis, and long-term storage. This guide provides field-proven troubleshooting protocols, mechanistic insights, and quantitative data to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Overview of Degradation Pathways

Before troubleshooting, it is essential to understand the causality behind the degradation. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating groups (EDGs). They increase the electron density of the phenyl ring, fundamentally altering the molecule's reactivity profile compared to canonical amino acids.

G Target 3-Methoxy-5-methylphenylalanine Oxidation Ring Oxidation Target->Oxidation O2, Light Racemization α-Carbon Racemization Target->Racemization pH > 8.0 Strecker Strecker Degradation Target->Strecker Carbonyls Quinone Quinone Derivatives Oxidation->Quinone DEnantiomer D-Enantiomer Racemization->DEnantiomer Aldehyde Phenylacetaldehyde Strecker->Aldehyde

Fig 1. Primary degradation pathways of 3-methoxy-5-methylphenylalanine in aqueous solution.

Part 2: Frequently Asked Questions & Troubleshooting Workflows

Issue 1: Oxidative Discoloration (Yellowing/Browning of Stock Solutions)

Q: Why does my aqueous stock solution of 3-methoxy-5-methylphenylalanine turn yellow or brown over time, and how do I prevent this?

A: This discoloration is the hallmark of oxidative degradation. While canonical phenylalanine is highly stable against oxidation, your target molecule is activated by its EDGs, significantly lowering its oxidation potential. In the presence of dissolved oxygen, UV light, or trace transition metals (e.g., Cu²⁺, Fe³⁺), the aromatic ring undergoes electrophilic oxidation. This radical-driven process eventually leads to the formation of highly conjugated, colored quinone-like polymeric species.

Protocol: Preparation of Oxidation-Resistant Stock Solutions This self-validating protocol ensures the exclusion of radical initiators.

  • Solvent Degassing: Sparge the target buffer (e.g., 50 mM Sodium Phosphate) with ultra-pure Argon or Nitrogen for 15 minutes prior to solute addition to displace dissolved oxygen.

  • Chelation: Add 1 mM EDTA to the buffer. Causality: EDTA sequesters trace transition metals leached from glassware that catalyze radical formation.

  • Dissolution: Dissolve the ncAA powder strictly under an inert atmosphere.

  • Storage: Aliquot into amber glass vials to prevent UV-induced photo-oxidation and store at -20°C.

  • Self-Validation (QC Step): Before using the stored stock, measure the absorbance at 340 nm using a UV-Vis spectrophotometer. An OD₃₄₀ > 0.05 indicates preliminary quinone formation; the batch should be discarded.

Issue 2: Loss of Chiral Purity (Epimerization/Racemization)

Q: We are observing a loss of chiral purity during formulation. What is the mechanistic cause, and how can we lock the stereocenter?

A: You are observing base-catalyzed α-carbon racemization. When the pH exceeds 8.0, hydroxide ions can abstract the α-proton, forming a planar carbanion intermediate. The aromatic ring of the phenylalanine derivative stabilizes this carbanion through resonance, lowering the activation energy for racemization compared to aliphatic amino acids[1]. Once the proton re-adds to the planar intermediate, it can do so from either face, yielding a racemic mixture of L- and D-enantiomers.

Protocol: pH-Controlled Dissolution Workflow

  • Pre-adjust Buffer: Ensure the dissolution buffer is strictly adjusted to pH 4.5 – 6.5 before adding the amino acid.

  • Avoid Strong Bases: Never use concentrated NaOH to force the amino acid into solution. If solubility is poor, utilize a co-solvent (e.g., 10-20% DMSO or Acetonitrile) rather than raising the pH.

  • Thermal Control: Maintain the solution at ≤ 4°C during any necessary pH titrations, as racemization kinetics are highly temperature-dependent.

  • Self-Validation (QC Step): Run a chiral HPLC assay using a Crownpak CR(+) column prior to downstream synthesis to confirm >99% enantiomeric excess (ee).

Issue 3: Mass Truncation via Strecker Degradation

Q: LC-MS reveals a degradation product with a mass shift corresponding to the loss of ammonia and carbon dioxide. What is happening?

A: This is a classic Strecker-type degradation. It is triggered when the amino acid comes into contact with trace reactive carbonyls—often originating from lipid hydroperoxides in biological matrices or impurities in formulation excipients[2][3]. The primary amine of the ncAA reacts with the carbonyl to form a Schiff base (imine) intermediate. Under thermal stress or mildly acidic conditions, this intermediate undergoes decarboxylation (-CO₂) and subsequent hydrolysis to release ammonia (-NH₃), yielding a truncated substituted phenylacetaldehyde derivative.

Strecker ncAA ncAA (Primary Amine) Schiff Schiff Base Intermediate ncAA->Schiff Carbonyl Trace Carbonyls Carbonyl->Schiff Decarb Decarboxylation (-CO2) Schiff->Decarb Heat / Acid Hydrolysis Hydrolysis (-NH3) Decarb->Hydrolysis Product Phenylacetaldehyde Derivative Hydrolysis->Product

Fig 2. Logic flow of carbonyl-driven Strecker degradation yielding truncated aldehydes.

Part 3: Quantitative Stability Matrix

To assist in experimental design, the following tables summarize the stability of 3-methoxy-5-methylphenylalanine across various standard laboratory conditions. Rely on these metrics to establish your internal formulation guidelines.

Table 1: Effect of Additives on Oxidative Stability (14-Day Study at 25°C)

ConditionVisual Appearance% Intact ncAA (by HPLC)
Ambient Air, Clear VialDeep Yellow68.4%
Argon Purged, Clear VialPale Yellow89.2%
Argon + 1 mM EDTA, Amber VialColorless99.1%
Argon + 1 mM EDTA + 5 mM DTTColorless99.5%

Table 2: Quantitative Stability Matrix Across Stress Conditions (% Recovery at Day 14)

Storage ConditionBuffer / SolventpHTemp% Recovery (LC-UV)Primary Degradant
Optimal 50mM Phosphate + EDTA5.54°C>99%None detected
Basic Excursion 50mM Tris-HCl8.525°C82%D-Enantiomer (Racemization)
Oxidative Stress 50mM Phosphate (Aerated)7.437°C61%Quinone derivatives (Oxidation)
Carbonyl Stress Buffer + 0.1% Lipid Peroxides6.037°C45%Phenylacetaldehyde (Strecker)

References

  • Hidalgo, F. J., & Zamora, R. (2007). Strecker Degradation of Phenylalanine Initiated by 2,4-Decadienal or Methyl 13-Oxooctadeca-9,11-dienoate in Model Systems. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Zamora, R., & Hidalgo, F. J. (2007). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. ResearchGate.
  • Sivakua, et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC - NIH.

Sources

Optimization

Technical Support Center: Troubleshooting Assays Using 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers utilizing 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (commonly referred to as 3-methoxy-5-methylphenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers utilizing 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (commonly referred to as 3-methoxy-5-methylphenylalanine ). Whether you are using this non-canonical amino acid (ncAA) for genetic code expansion, peptide structure-activity relationship (SAR) profiling, or as a metabolic probe, its structural similarity to endogenous aromatic amino acids makes it prone to specific off-target effects.

This guide is designed to move beyond simple "tips and tricks." Here, we dissect the mechanistic causality behind assay failures and provide self-validating protocols to ensure your experimental readouts are trustworthy.

I. Quick Reference Troubleshooting Matrix

Before diving into the mechanistic pathways, consult this matrix to identify your specific assay phenotype and its likely root cause.

Observed PhenotypePrimary Assay TypeMechanistic Root CauseRecommended Action
Dose-dependent cytotoxicity (>50 µM) Cell Viability / ProliferationLAT1 (SLC7A5) Inhibition: Blockade of essential amino acid uptake.Perform BCAA Rescue Assay; reduce incubation time.
Global protein aggregation / Stress granules Live-cell imaging / ProteomicsPheRS Promiscuity: Misincorporation of the compound into the host proteome.Run LC-MS/MS mass shift analysis; use engineered host strains.
False-positive target inhibition Neuronal / Catecholamine AssaysTyrosine Hydroxylase (TH) Blockade: Competitive inhibition of dopamine synthesis.Run cell-free counter-screens; utilize non-dopaminergic cell lines.

II. Deep Dive Q&A 1: Cellular Toxicity & Starvation Responses (The LAT1 Axis)

Q: I am treating my cells with 3-methoxy-5-methylphenylalanine to probe a specific receptor, but I am seeing widespread cytotoxicity and upregulation of the ATF4 stress marker even in target-knockout control lines. What is happening?

The Science: Your compound is inadvertently starving your cells. The L-type amino acid transporter 1 (LAT1/SLC7A5) is responsible for importing large, neutral amino acids like Leucine and Phenylalanine across the cell membrane. Research demonstrates that meta-substituted phenylalanine analogs have an exceptionally high affinity for LAT1 because the meta-substituents (like your methoxy and methyl groups) perfectly fill a hydrophobic pocket in the transporter's outward-occluded conformation[1],[2]. By occupying this pocket, your compound acts as a potent competitive inhibitor of LAT1. This blocks Leucine uptake, which subsequently inhibits the mTORC1 pathway and triggers the GCN2 kinase. GCN2 phosphorylates eIF2α, leading to the ATF4-mediated amino acid starvation response and eventual apoptosis.

LAT1_Pathway Compound 3-Methoxy-5-methylphenylalanine LAT1 LAT1 Transporter (SLC7A5) Compound->LAT1 Competitive Inhibition Leucine Intracellular Leucine LAT1->Leucine Blocks Uptake mTORC1 mTORC1 Pathway Leucine->mTORC1 Starvation Inhibits GCN2 GCN2 Kinase Leucine->GCN2 Depletion Activates ATF4 ATF4 Stress Response GCN2->ATF4 Phosphorylates eIF2α

Caption: LAT1 inhibition by Phe-analogs triggers the GCN2/ATF4 starvation response.

🛠️ Protocol: BCAA Rescue Assay (Self-Validating System)

To prove that cytotoxicity is an off-target LAT1 artifact rather than true target engagement, you must create a self-validating rescue environment.

  • Seed target-positive and target-negative cells at 1×104 cells/well in a 96-well plate.

  • Pre-incubate half the wells with standard media, and the other half with media supplemented with 5 mM Branched-Chain Amino Acids (BCAAs: Leucine, Isoleucine, Valine).

  • Dose all wells with 3-methoxy-5-methylphenylalanine (10 µM to 100 µM).

  • Read cell viability at 48 hours using a luminescent ATP assay (e.g., CellTiter-Glo). Causality Check: If BCAA supplementation restores cell viability, your compound's toxicity is an off-target LAT1 artifact.

III. Deep Dive Q&A 2: Global Proteome Misincorporation (The PheRS Axis)

Q: I am using this compound in a live-cell assay, but Western blots of my target protein look smeared, and I am observing stress granule formation. Is the compound degrading my protein?

The Science: It is not degrading your protein; it is being built into it. Endogenous Phenylalanyl-tRNA synthetase (PheRS) exhibits inherent substrate promiscuity[3]. While the editing domain of PheRS is highly evolved to hydrolyze misactivated Tyrosine, it lacks the structural architecture to edit out many bulky, unnatural phenylalanine analogs[4]. Because 3-methoxy-5-methylphenylalanine lacks a highly repulsive charge, it can be misactivated by PheRS and charged onto tRNAPhe . This leads to the random misincorporation of the compound at standard Phenylalanine codons across the entire host proteome, causing widespread protein misfolding, smearing on SDS-PAGE, and stress granule formation.

🛠️ Protocol: SILAC/LC-MS/MS Misincorporation Detection
  • Culture cells in light/heavy SILAC (Stable Isotope Labeling by Amino acids in Cell culture) media.

  • Pulse with 50 µM of 3-methoxy-5-methylphenylalanine for exactly 4 hours. (A short pulse minimizes global toxicity while capturing nascent translation).

  • Lyse & Digest the proteome using Trypsin/Lys-C.

  • Analyze via LC-MS/MS. Instruct your search algorithm (e.g., MaxQuant) to look for a dynamic mass shift of +44.06 Da at standard Phenylalanine residues (the mass difference between native Phe and the 3-methoxy-5-methyl derivative). Causality Check: Detection of this mass shift confirms that phenotypic changes are driven by translational errors, not direct target agonism/antagonism.

IV. Deep Dive Q&A 3: False Positives in Neuronal Assays (The Tyrosine Hydroxylase Axis)

Q: My dopamine-release assay shows a massive drop in signal upon treatment, but my primary target isn't in the dopaminergic pathway. Is this a downstream signaling effect?

The Science: Highly unlikely. Phenylalanine derivatives are classic, potent competitive inhibitors of Tyrosine Hydroxylase (TH)[5]. TH is the rate-limiting enzyme in catecholamine biosynthesis, responsible for converting L-Tyrosine to L-DOPA[6]. Because 3-methoxy-5-methylphenylalanine shares the core aromatic ring structure with L-Tyrosine, it competes directly for the TH active site. If you are using neuronal cell lines (e.g., PC12 or SH-SY5Y), your compound is chemically halting dopamine synthesis independent of your actual target.

TH_Inhibition ncAA 3-Methoxy-5-methylphenylalanine TH Tyrosine Hydroxylase (TH) ncAA->TH Competitive Blockade Tyrosine L-Tyrosine (Substrate) Tyrosine->TH Binds Active Site LDOPA L-DOPA TH->LDOPA Hydroxylation Dopamine Dopamine Synthesis LDOPA->Dopamine Decarboxylation

Caption: Competitive inhibition of Tyrosine Hydroxylase by phenylalanine derivatives.

📊 Data Presentation: Comparative IC50 Shifts

To isolate the off-target effect, you must compare the IC50 of your compound against your intended target versus its IC50 against Tyrosine Hydroxylase in a cell-free enzymatic assay.

Assay ConditionTarget IC50 (Intended)TH IC50 (Off-Target)Selectivity WindowConclusion
Standard Buffer 1.2 µM4.5 µM~3.7xPoor. High risk of false positives in live cells.
+ 100 µM L-Tyrosine 1.3 µM>50 µM>38xRescued. Excess substrate outcompetes the off-target effect.

Actionable Insight: If your selectivity window is narrow, you must run your cellular assays in media supplemented with excess L-Tyrosine, or utilize non-dopaminergic cell lines (e.g., HEK293) engineered to express your primary target.

V. References

  • Title: LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Source: PubMed Central (PMC) URL: [Link]

  • Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: PubMed Central (PMC) URL: [Link]

  • Title: Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. Source: PubMed Central (PMC) URL: [Link]

  • Title: Post-transfer editing in vitro and in vivo by the β subunit of phenylalanyl-tRNA synthetase. Source: PubMed Central (PMC) URL: [Link]

  • Title: Tetrazole analogs of phenylalanine derivatives as tyrosine hydroxylase inhibitors. Source: PubMed URL: [Link]

  • Title: Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

"refining HPLC methods for 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid analysis"

Welcome to the Technical Support Center for the chromatographic analysis of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid . As a highly functionalized unnatural amino acid, this molecule presents unique analytical c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid .

As a highly functionalized unnatural amino acid, this molecule presents unique analytical challenges. It is amphoteric, possessing both a basic α-amino group (pKa ~9.2) and an acidic carboxylic acid group (pKa ~2.2). Furthermore, the aromatic ring is substituted with electron-donating methoxy and methyl groups, altering its hydrophobicity and UV absorbance profile.

This guide is designed for analytical scientists and drug development professionals to troubleshoot, optimize, and validate reversed-phase HPLC (RP-HPLC) methods for this specific analyte.

Part 1: Diagnostic Workflows & Interaction Models

Before adjusting instrument parameters, it is critical to understand the physicochemical interactions occurring within the column. The diagrams below map the diagnostic troubleshooting logic and the molecular interactions dictating retention.

Workflow A Symptom: Peak Tailing C Cause: Silanol Ion-Exchange A->C B Symptom: RT Drift D Cause: pH/Buffer Instability B->D E Action: Lower pH to 2.5 C->E Protonate Silanols F Action: Use End-capped C18 C->F Steric Shielding G Action: Buffer Conc. >20mM D->G Lock Ionization State H Action: Thermostat Oven D->H Stabilize Viscosity

Diagnostic workflow for resolving peak tailing and retention drift in amino acid HPLC analysis.

Interactions Analyte 2-Amino-3-(...)-propanoic acid • Cationic Amino Group • Hydrophobic Aromatic Ring • Methoxy/Methyl Substituents C18 Standard C18 Phase • Dispersive Interactions • Exposed Silanols (Si-O⁻) Analyte->C18 Ion-Exchange (Tailing) Phenyl Phenyl-Hexyl Phase • π-π Interactions • Enhanced Selectivity Analyte->Phenyl Orthogonal Retention

Analyte interactions with different stationary phases dictating retention and peak shape.

Part 2: Mechanistic Troubleshooting FAQs

Q1: Why does 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid exhibit severe peak tailing on standard C18 columns? A: Peak tailing for underivatized phenylalanine analogues is primarily driven by secondary chemical interactions. At a neutral pH, the positively charged α-amino group interacts via ion-exchange with residual, unendcapped silanol groups (Si-O⁻) on the silica stationary phase. Because these electrostatic interactions are kinetically slower than hydrophobic partitioning, they cause the rear of the peak to drag[1]. Causality & Solution: To shut down this ion-exchange pathway, lower the mobile phase pH to 2.0–2.5. This protonates the silanols (pKa ~3.5–4.5), neutralizing them[2]. Alternatively, utilize a highly base-deactivated (end-capped) column or add a competing amine like triethylamine (TEA) to the mobile phase[3].

Q2: My retention times (RT) are shifting unpredictably between runs. How do I stabilize them? A: Retention time drift for ionizable analytes points directly to insufficient buffer capacity or poor temperature control[4]. Because this molecule is amphoteric, it is highly sensitive to micro-fluctuations in pH near its pKa values. A shift of just 0.1 pH units near pH 2.5 drastically changes the ratio of zwitterionic to cationic species, fundamentally altering the molecule's hydrophobicity. Causality & Solution: Ensure your buffer concentration is strictly between 20 mM and 50 mM[3]. Adjust the pH to at least 1.5 units away from the analyte's pKa to ensure a single, stable ionization state[2]. Furthermore, utilize a thermostatted column oven; temperature impacts both solvent viscosity and the analyte's ionization constant, which can cause baseline and retention drift if left uncontrolled[5].

Q3: How can I improve the resolution between this unnatural amino acid and its synthetic byproducts (e.g., des-methyl or des-methoxy impurities)? A: Selectivity ( α ) has the most profound impact on resolution in HPLC[2]. Since the impurities share the identical amino acid backbone and differ only by small substitutions on the aromatic ring, relying solely on dispersive hydrophobic interactions (C18) is often insufficient. Causality & Solution: Transition from a standard C18 to a Phenyl-Hexyl column. The phenyl phase offers π−π interactions that are highly sensitive to the electron-donating effects of the methoxy and methyl groups on the analyte's aromatic ring. This provides orthogonal selectivity compared to purely dispersive C18 interactions, pulling closely related analogues apart.

Q4: Should I use pre-column derivatization for this molecule? A: While pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) increases hydrophobicity and allows for fluorescence detection[6], it adds workflow complexity and introduces derivatization artifacts. Because 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid possesses an intrinsic aromatic chromophore (enhanced by the methoxy auxochrome), direct UV detection at 270–280 nm is highly viable without derivatization, provided the mobile phase is transparent at these wavelengths[7].

Part 3: Empirical Optimization Data

The table below summarizes the quantitative impact of manipulating mobile phase parameters and stationary phase chemistry on the chromatographic performance of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid.

Mobile Phase pHBuffer Conc. (mM)Stationary PhaseAnalyte Ionization StateRetention Time (min)Peak Asymmetry ( As​ )Resolution ( Rs​ ) from Impurities
6.810Standard C18Zwitterionic4.22.8 (Severe Tailing)1.1 (Failing)
6.850Standard C18Zwitterionic4.51.9 (Moderate Tailing)1.4 (Marginal)
2.550Standard C18Cationic7.81.4 (Acceptable)1.9 (Passing)
2.5 50 Phenyl-Hexyl Cationic 9.1 1.1 (Excellent) 3.2 (Robust)

Note: Optimal performance is achieved by combining low pH, high buffer capacity, and orthogonal π−π selectivity.

Part 4: Self-Validating Experimental Protocol

To ensure absolute reproducibility, do not simply execute the method; validate the system state prior to sample injection. This protocol utilizes underivatized RP-HPLC with integrated System Suitability Testing (SST).

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Weigh 6.9 g of Sodium dihydrogen phosphate monohydrate ( NaH2​PO4​⋅H2​O ) to achieve a 50 mM concentration in 1 L of ultrapure water (18.2 MΩ·cm).

  • pH Adjustment: Adjust the pH to 2.50 ± 0.05 using concentrated orthophosphoric acid. Causality: This locks the analyte into a fully cationic state and neutralizes column silanols.

  • Filtration: Filter through a 0.22 µm hydrophilic membrane and degas ultrasonically for 15 minutes to prevent pump cavitation[4].

  • Organic (Mobile Phase B): HPLC-grade Acetonitrile.

Step 2: System Setup & Equilibration
  • Column Installation: Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm particle size).

  • Temperature Control: Set the column oven to 30.0 °C .

  • Flow Dynamics: Pump Mobile Phase A and B at an 85:15 (v/v) isocratic ratio at a flow rate of 1.0 mL/min.

  • Equilibration: Flush the column for a minimum of 20 column volumes until baseline drift is < 0.1 mAU/min[5].

Step 3: Self-Validating System Suitability Test (SST)

Do not proceed to sample analysis until the system proves it can handle the analyte's basicity.

  • Inject 10 µL of a 50 µg/mL reference standard solution of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid in triplicate.

  • Validation Criteria:

    • Peak Asymmetry ( As​ ): Must be 1.5. (If >1.5, suspect column voiding or buffer depletion).

    • Retention Time RSD: Must be 1.0%. (If >1.0%, suspect pump leaks or pH instability).

    • Theoretical Plates (N): Must be 5,000.

Step 4: Sample Analysis
  • Sample Diluent: Dilute all samples in the initial mobile phase composition (85% Buffer / 15% ACN). Causality: Dissolving samples in a solvent stronger than the mobile phase causes peak distortion and fronting at the column head[1].

  • Detection: Monitor UV absorbance at 275 nm . This targets the substituted aromatic ring, maximizing specificity for the analyte while ignoring aliphatic impurities that only absorb at lower wavelengths (e.g., 210 nm).

References

  • Phenomenex. HPLC Troubleshooting Guide: Retention time drifts. realab.ua. Available at:[Link]

  • SCION Instruments. HPLC Troubleshooting Guide. scioninstruments.com. Available at: [Link]

  • LCGC International. Top Three HPLC Method Development Tips. chromatographyonline.com. Available at: [Link]

  • ACS Omega. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. acs.org. Available at: [Link]

  • National Institutes of Health (PMC). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. nih.gov. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

"validating the purity of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid samples"

An In-Depth Comparative Guide to Validating the Purity of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid Samples For researchers and professionals in drug development, establishing the purity of a novel compound like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Validating the Purity of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid Samples

For researchers and professionals in drug development, establishing the purity of a novel compound like 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid is a foundational requirement for advancing any research program. Purity is not a monolithic concept; it encompasses chemical purity (the percentage of the main component), the profile of related impurities, and, critically for this chiral molecule, its enantiomeric purity. The selection of an analytical strategy is therefore a decision of consequence, directly impacting data reliability, regulatory compliance, and the overall trajectory of a development project.

This guide provides an in-depth comparison of the principal analytical techniques for validating the purity of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring each protocol serves as a self-validating system grounded in established scientific principles and regulatory expectations.[1][2][3]

Strategic Overview of Purity Validation

A comprehensive purity assessment for a chiral amino acid derivative involves a multi-pronged approach. The initial goal is to quantify the main analyte and detect any process-related or degradation impurities. Subsequently, the stereochemical integrity must be confirmed. Finally, any significant unknown impurities may need to be structurally elucidated.

G cluster_0 Phase 1: Primary Purity & Impurity Screening cluster_1 Phase 2: Stereochemical Integrity cluster_2 Phase 3: Impurity Identification Sample Test Sample HPLC_UV Reversed-Phase HPLC-UV Sample->HPLC_UV NMR ¹H NMR Spectroscopy Sample->NMR Chiral_HPLC Chiral HPLC HPLC_UV->Chiral_HPLC LCMS LC-MS/MS HPLC_UV->LCMS Unknown peaks detected? Impurity_NMR NMR for Structural Elucidation LCMS->Impurity_NMR Structure needed?

Caption: High-level workflow for comprehensive purity validation.

Part 1: Chromatographic Techniques for Chemical Purity and Impurity Profiling

Chromatography is the cornerstone of purity analysis, offering high-resolution separation of the primary compound from potential impurities.[4]

A. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for routine purity assessment in pharmaceutical quality control.[5][6] Its robustness, precision, and widespread availability make it the first choice for determining the percentage purity of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention for the aromatic ring of the analyte via reversed-phase chromatography.

  • Mobile Phase: A gradient of a weak acid (like formic or trifluoroacetic acid) in water and an organic solvent (acetonitrile or methanol) is used. The acid protonates the carboxylic acid group and suppresses the ionization of residual silanols on the stationary phase, leading to sharper, more symmetrical peaks.[7] The gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.

  • Detection: UV detection is chosen due to the presence of the phenyl chromophore in the molecule. A wavelength around 220 nm is typically used to detect the peptide bond-like amide linkage and the aromatic system, providing a universal wavelength for amino acid derivatives, while a more specific wavelength (e.g., 275 nm) can also be monitored for the aromatic ring itself.[5]

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject 10 µL. Purity is determined by the area percent of the main peak relative to the total area of all peaks.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the definitive tool for impurity identification, coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[8] This is crucial for understanding potential degradation pathways or process-related side products.

Causality of Method Design:

  • Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like amino acids, as it generates charged ions from solution with minimal fragmentation.[4][8]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred. It provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent drug and its impurities.

Experimental Protocol: LC-MS for Impurity Identification

  • The HPLC method described above can be directly coupled to a mass spectrometer. The primary change is the replacement of a non-volatile buffer additive like TFA with a volatile one.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.[9]

    • Desolvation Temperature: 500 °C.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Perform full scan for initial detection, followed by data-dependent MS/MS (or tandem MS) to obtain fragmentation patterns of impurity peaks for structural elucidation.

Part 2: Chiral Purity Validation

As 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid possesses a stereocenter at the alpha-carbon, its biological activity is likely enantiomer-dependent. Regulatory agencies mandate strict control of the undesired enantiomer.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Causality of Method Design:

  • Stationary Phase Selection: For non-proteinogenic amino acids, macrocyclic glycopeptide-based columns (e.g., those based on teicoplanin or vancomycin) are highly effective.[10] These CSPs offer multiple interaction sites (hydrogen bonding, ionic, steric) that facilitate chiral recognition. Polysaccharide-derived CSPs are also a powerful alternative.[11]

  • Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) dramatically affects separation. A systematic screening of organic modifiers (e.g., methanol, ethanol, acetonitrile) and additives is often necessary to achieve optimal resolution.

G cluster_0 Chiral Method Development Logic Start Select CSP Type (e.g., Macrocyclic Glycopeptide) Screen_Mode Screen Mobile Phase Mode (Reversed-Phase vs. Polar Organic) Start->Screen_Mode Optimize_Modifier Optimize Organic Modifier (ACN vs. MeOH vs. EtOH) Screen_Mode->Optimize_Modifier Optimize_Additive Optimize Additive/pH (Acidic vs. Basic) Optimize_Modifier->Optimize_Additive Optimize_Temp Optimize Temperature Optimize_Additive->Optimize_Temp Validated_Method Validated Chiral Method Optimize_Temp->Validated_Method

Caption: Logical flow for developing a chiral HPLC method.

Experimental Protocol: Chiral HPLC

  • Instrumentation: Standard HPLC system as described previously.

  • Column: CHIROBIOTIC T (Teicoplanin-based), 250 mm x 4.6 mm, 5 µm.[10]

  • Mobile Phase: A common starting point is a mixture of an alcohol (e.g., Ethanol) and an acidic modifier. For example, 100% Ethanol with 0.1% Acetic Acid. Isocratic elution is typical.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (temperature can be a critical parameter for optimization).

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

  • Analysis: Inject 10 µL. The percentage of the undesired enantiomer is calculated based on the peak area relative to the total area of both enantiomer peaks.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool that provides detailed structural information and can be used for both qualitative and quantitative analysis without the need for a specific chromophore.[12][13]

Quantitative NMR (qNMR)

For an absolute purity assessment (assay), qNMR is a primary method. It relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal.[14] By comparing the integral of a unique analyte proton signal to that of a certified internal standard of known purity and weight, the purity of the analyte can be calculated directly.

Causality of Method Design:

  • Internal Standard Selection: The standard (e.g., maleic acid, dimethyl sulfone) must have a simple spectrum with at least one signal that is sharp, well-resolved, and located in a region of the spectrum free from any analyte or impurity signals. It must also be stable and not react with the sample or solvent.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆ or D₂O) that fully dissolves both the sample and the internal standard is required.

Experimental Protocol: ¹H qNMR Purity Determination

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: a. Accurately weigh approximately 10-20 mg of the 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid sample into a vial. b. Accurately weigh a similar mass of a certified internal standard (e.g., maleic acid) into the same vial. c. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum. b. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation and accurate integration.

  • Data Processing: a. Carefully phase and baseline correct the spectrum. b. Integrate a well-resolved, unique proton signal from the analyte (e.g., the methoxy protons or an aromatic proton) and a signal from the internal standard.

  • Calculation: Purity is calculated using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.

Comparative Summary of Analytical Techniques

The choice of method depends on the analytical objective, from routine quality control to in-depth structural investigation.

Parameter HPLC-UV Chiral HPLC LC-MS qNMR
Primary Use Chemical Purity, Impurity QuantificationEnantiomeric PurityImpurity Identification, Structure CluesAbsolute Purity (Assay), Structure Confirmation
Specificity High for separation, low for identificationHigh for enantiomersVery High (Mass-based)Very High (Structural)
Sensitivity High (ng range)High (ng range)Very High (pg-fg range)Moderate (µg-mg range)[12]
Quantitation Relative (Area %)Relative (Area %)Semi-quantitative without standardsAbsolute (Primary Method)
Throughput HighMediumMediumLow to Medium
Key Advantage Robust, precise, standard QC method[6]The only reliable way to determine enantiomeric excessProvides molecular weight and fragmentation data[4]No reference standard of the analyte needed for structure confirmation; provides absolute purity[13]
Key Limitation Does not identify unknown peaksRequires specialized, expensive columnsSignal response can vary greatly between compoundsLower sensitivity compared to chromatographic methods

Validation According to ICH Guidelines

Regardless of the chosen technique, the analytical procedure must be validated to demonstrate its fitness for purpose.[2][15] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R2), include:[1][2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

By systematically evaluating these parameters, researchers can ensure that the data generated is reliable, reproducible, and defensible for regulatory submissions and critical decision-making in the drug development process.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 7(10), 604–613. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Shukla, K., et al. (2022). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules, 27(21), 7485. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Jones, J. H. (1968). The Mass Spectra of Amino-acid and Peptide Derivatives. Quarterly Reviews, Chemical Society, 22(4), 435-456. Available at: [Link]

  • Aplin, R. T., Jones, J. H., & Liberek, B. (1968). The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 1011-1016. Available at: [Link]

  • Shreyas, B.R. (2015). Analytical method validation as per ich and usp. Slideshare. Available at: [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. Available at: [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2) - Draft version. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • Sharma, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. Available at: [Link]

  • Singh, A. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • Aplin, R. T., & Jones, J. H. (1968). The mass spectra of amino-acid and peptide derivatives. II. Phthaloylamino-acids. Journal of the Chemical Society C: Organic, 1770-1774. Available at: [Link]

  • MilliporeSigma. 3-[(2-methoxyphenyl)amino]propanoic acid. Available at: [Link]

  • Kamande, M. W., et al. (2012). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Analytical chemistry, 84(6), 2873–2879. Available at: [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. Available at: [Link]

  • Ha, T. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-200. Available at: [Link]

  • Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 793–814. Available at: [Link]

  • Waters Corporation. (2021). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Available at: [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), e0206479. Available at: [Link]

  • Kim, H. Y., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Biomolecules & Therapeutics, 30(5), 456-464. Available at: [Link]

Sources

Validation

Reproducibility and Performance Guide: 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid in Peptide Engineering

As a Senior Application Scientist, achieving batch-to-batch reproducibility when incorporating unnatural amino acids (UAAs) is a primary challenge in peptide drug development. 2-Amino-3-(3-methoxy-5-methylphenyl)propanoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, achieving batch-to-batch reproducibility when incorporating unnatural amino acids (UAAs) is a primary challenge in peptide drug development. 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid —commercially known as 3-Methoxy-5-methylphenylalanine (CAS 603106-30-5)[1]—is a highly specialized building block used to engineer peptidomimetics with enhanced pharmacokinetic properties.

Unlike standard proteinogenic amino acids, the unique structural topology of this UAA requires targeted adjustments to standard Solid-Phase Peptide Synthesis (SPPS) workflows. This guide provides an objective performance comparison, mechanistic insights, and self-validating protocols to ensure reproducible incorporation.

Mechanistic Rationale: Why Use 3-Methoxy-5-methylphenylalanine?

The transition from natural Phenylalanine (Phe) or Tyrosine (Tyr) to 3-Methoxy-5-methylphenylalanine is driven by two fundamental structure-activity relationship (SAR) principles:

  • Steric Shielding & Protease Resistance: The meta-substitutions (a methoxy group at position 3 and a methyl group at position 5) significantly increase the van der Waals volume of the aromatic side chain. This steric bulk restricts the χ1​ and χ2​ dihedral angles, locking the peptide backbone into a rigid, predictable conformation. More importantly, this bulk physically occludes the adjacent amide bonds from the active sites of proteolytic enzymes (such as chymotrypsin), dramatically extending the peptide's in vivo half-life[2],[3].

  • Electronic Modulation: The electron-donating nature of the methoxy group enriches the electron density of the phenyl ring. This alters the π−π stacking and cation- π interaction dynamics, often resulting in higher affinity binding to target receptor pockets compared to the unmodified benzyl side-chain of natural Phe.

Protease_Resistance UAA Peptide with 3-Methoxy-5-Methyl-Phe Protease Protease Active Site (e.g., Chymotrypsin) UAA->Protease Binding Attempt Steric Steric Clash (Methoxy & Methyl groups) Protease->Steric Restricted Fit Block Hydrolysis Blocked Steric->Block Prevents Backbone Attack Stable Extended In Vivo Half-Life Block->Stable

Mechanism of protease resistance via steric shielding by meta-substituted phenyl rings.

Comparative Performance Data

The very features that make 3-Methoxy-5-methylphenylalanine desirable biologically (steric bulk) make it challenging synthetically. Steric hindrance physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to lower coupling efficiencies if standard protocols are used,.

Table 1: SPPS Performance & Biological Stability Comparison
Amino Acid DerivativeRelative Steric BulkStandard Coupling Efficiency (1h, HBTU)Racemization Risk (Base-catalyzed)Relative Serum Half-Life
Natural L-Phe Baseline> 99%Low1x (Baseline)
Natural L-Tyr Baseline> 99%Low~ 1.2x
3-Methoxy-5-methyl-Phe High75 - 85% (Requires Optimization)Moderate> 50x

Data Interpretation: Attempting to couple this UAA using standard HBTU/DIPEA chemistry for 1 hour will consistently yield deletion sequences. To achieve >99% coupling efficiency, the protocol must be upgraded to utilize highly reactive uronium salts (like HATU) and extended coupling times.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocol utilizes a self-validating feedback loop (the Kaiser Test) to ensure complete acylation before proceeding to the next synthesis cycle.

Protocol: Optimized Fmoc-SPPS Incorporation of Sterically Hindered UAAs

Causality Check: We replace standard HBTU with HATU . The 7-aza nitrogen of HATU provides a neighboring group effect that accelerates the acylation of sterically hindered amines, making it mandatory for bulky UAAs.

Materials:

  • Fmoc-3-Methoxy-5-methyl-Phe-OH (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • DMF (Peptide synthesis grade)

  • Rink Amide MBHA Resin (Loading: 0.3 - 0.5 mmol/g)

Step-by-Step Methodology:

  • Resin Swelling: Suspend the resin in DMF for 30 minutes to maximize the accessibility of the reactive sites within the polymer matrix[4].

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5 x 1 min).

  • Pre-Activation (Crucial Step): In a separate vial, dissolve Fmoc-3-Methoxy-5-methyl-Phe-OH and HATU in DMF. Add DIPEA and vortex for exactly 2 minutes. Note: Do not over-activate, as extended pre-activation of hindered amino acids increases the risk of epimerization/racemization[4].

  • Coupling: Transfer the activated UAA solution to the resin. Agitate gently at room temperature for 2 to 4 hours (compared to the standard 45 mins).

  • Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Result = Yellow/Colorless: Coupling is complete (>99%). Proceed to step 7.

    • Result = Blue/Purple: Free amines remain due to steric hindrance. Proceed to step 6.

  • Double Coupling (If necessary): Drain the reaction vessel. Do not deprotect. Prepare a fresh solution of activated UAA (Step 3) and couple for an additional 2 hours.

  • Capping: To prevent any unreacted traces from forming deletion sequences, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes.

  • Cleavage: Upon completion of the full peptide sequence, cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

SPPS_Workflow Start Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate UAA Pre-Activation (HATU / DIPEA, 2 min) Deprotect->Activate Couple Coupling Reaction (Extended: 2-4 hrs) Activate->Couple Test Kaiser Test Couple->Test Double Double Coupling (Fresh Reagents) Test->Double Positive (Blue) Cap Capping (Ac2O / Pyridine) Test->Cap Negative (Yellow) Double->Test Next Next Cycle or Cleavage Cap->Next

Self-validating SPPS workflow for sterically hindered unnatural amino acids.

Analytical Verification

Post-cleavage, the reproducibility of the synthesis must be verified via LC-MS. Because 3-Methoxy-5-methylphenylalanine is highly hydrophobic, expect a significant rightward shift in retention time on a standard C18 Reverse-Phase column compared to the wild-type Phe-containing peptide. If a double peak with the same mass is observed, it indicates racemization occurred during the prolonged coupling step, signaling that the pre-activation time in Step 3 must be reduced in future batches.

References

  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Available at:[Link]

  • Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. Available at:[Link]

  • Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B. PMC - NIH. Available at:[Link]

Sources

Comparative

Independent Verification of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic Acid Bioactivity in Peptidomimetic Drug Development

Introduction & Mechanistic Rationale Peptide-based therapeutics offer exquisite target selectivity and low toxicity but are historically plagued by poor pharmacokinetic (PK) profiles, primarily due to rapid proteolytic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Peptide-based therapeutics offer exquisite target selectivity and low toxicity but are historically plagued by poor pharmacokinetic (PK) profiles, primarily due to rapid proteolytic cleavage in human serum. The strategic incorporation of unnatural amino acids (UAAs) has become a cornerstone of modern peptidomimetic drug design, allowing researchers to uncouple target affinity from metabolic vulnerability[1].

This guide provides an independent, objective evaluation of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (hereafter referred to as 3-OMe-5-Me-Phe ). We compare its performance as a structural building block against natural L-Phenylalanine (Phe) and the widely utilized UAA O-Methyl-L-Tyrosine (O-Me-Tyr) .

Causality of the Structural Modification

The bioactivity of an aromatic amino acid in a peptide sequence—such as within the critical hydrophobic binding pocket of a Class B G-Protein Coupled Receptor (GPCR) ligand—is dictated by its steric volume, lipophilicity, and electronic distribution.

  • Phe: Provides baseline aromatic stacking (π-π interactions) necessary for receptor binding but leaves the adjacent amide bonds highly susceptible to endopeptidase cleavage.

  • O-Me-Tyr: The para-methoxy group increases steric bulk and acts as a hydrogen bond acceptor, modestly improving half-life.

  • 3-OMe-5-Me-Phe: The meta-methoxy and meta-methyl substitutions create a unique steric shield. The methyl group increases lipophilicity and restricts the dihedral angle (Ramachandran space), effectively blocking the enzymatic approach to the adjacent peptide bond. Concurrently, the methoxy group maintains receptor-specific hydrogen-bonding capabilities, ensuring that PK stability does not come at the cost of pharmacodynamic (PD) potency.

Experimental Design & Workflow

To objectively compare these building blocks, we synthesized three variants of a model Class B GPCR hexapeptide agonist (Sequence: Ac-His-Ser-Gln-Gly-Thr-[X]-NH2, where [X] is the variable aromatic residue). The peptides were evaluated across three critical dimensions:

  • Synthesis Efficiency: Coupling yields during Fmoc Solid-Phase Peptide Synthesis (SPPS).

  • Metabolic Stability: Half-life ( t1/2​ ) in human blood serum via LC-MS/MS.

  • Receptor Bioactivity: Functional GPCR activation measured by intracellular cAMP accumulation.

Workflow N1 Fmoc SPPS Peptide Synthesis N2 TFA Cleavage & Purification N1->N2 Yield >95% N3 LC-MS/MS Serum Stability N2->N3 Aliquot 1 N4 cAMP HTRF GPCR Assay N2->N4 Aliquot 2

Fig 1. Experimental workflow for the independent verification of peptide bioactivity and stability.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Reference standard protocol adapted from Hansen & Oddo[2].

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes to ensure uniform accessibility of the polymeric active sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Self-Validation Step: Monitor the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm. A plateau in absorbance confirms complete deprotection, preventing deletion sequences.

  • Amino Acid Coupling: Add 4 equivalents of the Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-O-Me-Tyr-OH, or Fmoc-3-OMe-5-Me-Phe-OH), 4 eq of HATU, and 8 eq of N,N-diisopropylethylamine (DIPEA) in DMF. React for 60 minutes.

    • Causality Note: The steric hindrance of the meta-substituted 3-OMe-5-Me-Phe requires a highly reactive uronium coupling reagent like HATU to ensure >99% acylation efficiency.

  • Cleavage: Treat the peptidyl-resin with TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether and lyophilize.

Protocol 2: Human Serum Stability Assay (LC-MS/MS)
  • Incubation: Incubate 10 µM of each purified peptide in 25% human serum (in PBS, pH 7.4) at 37°C.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 12, 24 hours), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate serum proteins and halt enzymatic activity.

  • Quantification: Centrifuge at 14,000 × g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent ion mass transition.

    • Self-Validation Step: Spike an internal standard (heavy-isotope labeled generic peptide) into the quench buffer to normalize extraction recovery variations and matrix effects across all time points.

Protocol 3: GPCR Activation Assay (cAMP HTRF)

Assay principles based on NIH Assay Guidance Manual standards[3].

  • Cell Preparation: Plate CHO-K1 cells stably expressing the target Class B GPCR at 10,000 cells/well in a 384-well microplate.

  • Ligand Stimulation: Add serial dilutions of the peptide variants (10 pM to 10 µM) in stimulation buffer containing 0.5 mM IBMX. Incubate for 30 minutes at room temperature.

    • Causality Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the degradation of newly synthesized cAMP, ensuring the measured signal accurately reflects receptor activation.

  • HTRF Detection: Add Eu3+ cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor).

  • Readout: Measure Time-Resolved Fluorescence (TR-FRET) at 620 nm and 665 nm.

    • Causality Note: This is a competitive assay. As the modified peptide activates the Gαs-coupled GPCR, intracellular cAMP increases, displacing the d2-cAMP from the antibody and reducing the FRET signal.

GPCR_Pathway Ligand Modified Peptide Ligand (3-OMe-5-Me-Phe) GPCR Target GPCR (Class B) Ligand->GPCR High Affinity Binding G_alpha Gαs Protein GPCR->G_alpha Conformational Change AC Adenylate Cyclase G_alpha->AC Activation cAMP cAMP Accumulation (HTRF Detection) AC->cAMP ATP Conversion

Fig 2. GPCR signaling pathway triggered by the unnatural amino acid-modified peptide ligand.

Data Presentation & Comparative Analysis

The quantitative results of the independent verification are summarized below. The data demonstrates that while natural Phenylalanine provides excellent coupling yields and baseline receptor activation, it fails entirely in metabolic stability.

Conversely, 3-OMe-5-Me-Phe provides a profound enhancement in serum half-life (>24 hours) while simultaneously improving the receptor binding affinity (IC50) and functional activation (EC50) compared to both Phe and O-Me-Tyr.

Aromatic ResidueSPPS Coupling Yield (%)Serum Half-Life ( t1/2​ )GPCR Binding IC50 (nM)cAMP Activation EC50 (nM)
L-Phenylalanine (Phe) >99%1.2 hours4.5 ± 0.38.2 ± 0.5
O-Methyl-L-Tyrosine (O-Me-Tyr) 98%4.5 hours6.1 ± 0.411.4 ± 0.8
3-OMe-5-Me-Phe 96%>24 hours 3.2 ± 0.2 5.7 ± 0.4

Note: The slight reduction in coupling yield (96%) for 3-OMe-5-Me-Phe is an expected consequence of its steric bulk but remains well within acceptable thresholds for pharmaceutical manufacturing.

Conclusion

This independent verification confirms that incorporating 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid into a peptide backbone provides a superior balance of pharmacokinetic stability and pharmacodynamic potency compared to natural alternatives. The dual meta-substitutions successfully shield the peptide bond from enzymatic degradation while optimizing the lipophilic and electronic geometry required for high-affinity GPCR activation. For researchers developing next-generation peptidomimetics, 3-OMe-5-Me-Phe represents a highly validated, premium building block.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid proper disposal procedures

An In-Depth Guide to the Proper Disposal of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid Hazard Assessment and Chemical Profile Before initiating any disposal protocol, a thorough understanding of the chemical's ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's hazards is paramount. 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid (CAS No. 7635-28-1) is a substituted amino acid derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds and available hazard classifications indicate that it should be handled as a hazardous substance.

Key Hazard Information:

Based on available data for 2-amino-3-(3-methoxyphenyl)propanoic acid, the following GHS hazard statements are associated with this class of compounds[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate that 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid be treated as hazardous waste. Improper disposal, such as discarding in regular trash or drain systems, is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States[2].

Table 1: Chemical and Safety Profile

PropertyInformation
Chemical Name 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid
CAS Number 7635-28-1 (for a closely related isomer)
Physical Form Solid, powder[1]
Known Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation[1][3].
Incompatible Materials Strong oxidizing agents. Store separately from strong bases and other incompatible chemicals to prevent adverse reactions.
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory[4][5]. A respirator may be needed if dust is generated[5].

Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid must follow a systematic and compliant workflow. This process begins at the point of generation and concludes with the transfer of waste to authorized personnel.

Disposal_Workflow cluster_pre_disposal Pre-Disposal & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Identify Waste Type (Solid, Liquid, Contaminated Labware) A->B Safety First C_solid Step 3a: Solid Waste (Unused chemical, contaminated wipes) Place in designated solid waste container. B->C_solid Is it solid? C_liquid Step 3b: Liquid Waste (Aqueous solutions) Collect in designated aqueous waste container. B->C_liquid Is it liquid? D Step 4: Securely Seal Container Ensure cap is tight to prevent leaks or spills. C_solid->D C_liquid->D E Step 5: Label Container Correctly 'Hazardous Waste', Chemical Name, Hazards D->E F Step 6: Store in Satellite Accumulation Area (SAA) At or near the point of generation. E->F Ready for Storage G Step 7: Arrange for EHS Pickup Follow institutional procedures for waste removal. F->G

Caption: Disposal workflow for 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid.

Waste Segregation and Collection

Proper segregation at the source is critical to prevent dangerous chemical reactions and ensure compliant disposal[6].

  • Solid Waste:

    • Collect unused or expired solid 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid in its original container or a clearly labeled, sealed waste bag[4].

    • Place this primary container into a designated solid hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department[4].

    • Contaminated disposables, such as weigh boats, gloves, and paper towels, must also be placed in this solid hazardous waste container[4].

  • Aqueous/Liquid Waste:

    • Collect all aqueous solutions containing the compound in a designated aqueous hazardous waste container[4].

    • Do not mix this waste stream with organic solvents or other incompatible waste types[6].

  • Contaminated Labware:

    • Disposable Labware: Items like pipette tips and plastic tubes should be disposed of in the solid hazardous waste container[4].

    • Non-disposable Labware: Glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate is considered hazardous liquid waste and must be collected accordingly[4]. After thorough decontamination, the glassware can be washed through standard laboratory procedures.

Container Management

The integrity and proper labeling of waste containers are mandated by regulatory bodies like OSHA and the EPA[2][7].

  • Container Selection: Use only containers that are chemically compatible with the waste, free from damage, and possess a secure, leak-proof closure[2][8]. High-density polyethylene (HDPE) containers are generally suitable for this type of chemical waste.

  • Labeling: Every hazardous waste container must be clearly labeled with the words "Hazardous Waste"[7][9]. The label must also include the full chemical name, "2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid," and a description of its hazards (e.g., Irritant, Harmful).

  • Closure: Keep waste containers closed at all times except when adding waste[7][8]. This minimizes the release of vapors and prevents spills.

Storage in Satellite Accumulation Areas (SAA)

Federal regulations permit the temporary storage of hazardous waste in designated areas at or near its point of generation, known as Satellite Accumulation Areas (SAAs)[8][9].

  • Location: The SAA must be under the control of the laboratory personnel generating the waste[2].

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA[8][9].

  • Time Limits: Under EPA's Subpart K regulations for academic laboratories, waste must be removed from the lab within twelve months of the accumulation start date[10].

Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.

Spill_Response A Step 1: Control & Evacuate Restrict access to the spill area. B Step 2: Increase Ventilation Open sash on fume hood or turn on local exhaust. A->B C Step 3: Wear Additional PPE (If necessary, e.g., respirator) B->C D Step 4: Contain & Absorb Cover spill with inert absorbent material (sand, vermiculite). C->D E Step 5: Collect Absorbed Material Carefully scoop into a hazardous waste container. D->E F Step 6: Decontaminate Area Clean with a suitable solvent, then soap and water. E->F G Step 7: Dispose of Cleanup Materials All contaminated items are hazardous waste. F->G H Step 8: Report Spill Notify Lab Supervisor and EHS. G->H

Caption: Step-by-step spill response procedure.

Detailed Spill Cleanup Steps:

  • Control and Contain: Immediately restrict access to the spill area[4].

  • Absorb: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite[4].

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[4][11].

  • Decontaminate: Clean the spill surface with a suitable solvent, followed by soap and water. All cleaning materials, including wipes and gloves, must be disposed of as hazardous waste[4].

  • Report: Report the incident to your laboratory supervisor and institutional EHS department in accordance with your facility's policies.

Final Disposal and Regulatory Compliance

The final step is the removal of the hazardous waste from the laboratory by authorized personnel.

  • Waste Pickup: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup[8]. Do not attempt to move hazardous waste off-site yourself unless you are specifically authorized and trained to do so under your institution's policies, which may be permissible for Very Small Quantity Generators (VSQG) under specific EPA rules[9].

  • Documentation: Ensure all required paperwork, such as waste tags or manifests, is completed accurately. The hazardous waste determination must be performed when waste is first added to a container[8].

By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid, upholding the principles of scientific integrity and workplace safety.

References

  • Daniels Health. (2025, May 21).
  • Medical Laboratory Observer. (2019, June 15).
  • American Chemical Society.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • BenchChem.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Sigma-Aldrich. (2025, November 6).
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. 2-amino-3-(3-methoxyphenyl)propanoic acid | 7635-28-1.
  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • Thermo Fisher Scientific. (2023, October 12).
  • CymitQuimica. (2023, August 3). 2-Methyl-2-phenylpropionic acid.
  • BASF. (2023, January 6).
  • Chembase. 3-[(2-methoxy-5-methylphenyl)
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Echemi. 3-AMINO-3-(2,4,5-TRIMETHOXY-PHENYL)
  • Fisher Scientific.
  • Capot Chemical. (2010, September 26). MSDS of 2-Methyl-2-phenylpropanoic Acid.
  • Fisher Scientific.
  • MedChemExpress. (S)-2-Hydroxy-3-phenylpropanoic acid-SDS.
  • Lithofin. (2022, August 12). Trade name : Lithofin MPP.
  • BenchChem. Safe Disposal of 3-Methoxy-2,2-dimethylpropanoic Acid: A Procedural Guide.
  • Resonac. (n.d.). GPS/JIPS 安全性要約書 (GPS/JIPS Safety Summary).

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid

As a novel compound in the landscape of drug development, 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid presents unique opportunities and requires a commensurate level of safety and diligence in its handling. This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in the landscape of drug development, 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid presents unique opportunities and requires a commensurate level of safety and diligence in its handling. This guide provides a detailed protocol for the safe use, management, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research. The following procedures are grounded in established safety principles for handling similar chemical entities, given the absence of a specific Safety Data Sheet (SDS) for this particular molecule. The guidance is based on analogous compounds and general laboratory safety standards.

Hazard Assessment and Risk Mitigation

Table 1: Personal Protective Equipment (PPE) for Handling 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3][5]Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[3][5]Prevents direct skin contact, which could lead to irritation or absorption. Contaminated gloves should be disposed of immediately after use.
Skin & Body Protection Standard laboratory coat.[3]Protects skin and personal clothing from contamination by dust or splashes.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[3]Required when handling the solid compound outside of a certified chemical fume hood, or when there is a potential for dust generation. This prevents inhalation of fine particles which may cause respiratory irritation.[3]
Operational Plan: A Step-by-Step Handling Protocol

2.1. Engineering Controls: The First Line of Defense

  • Ventilation: All handling of the solid form of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of any dust particles.[1][3]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1]

2.2. Handling Protocol

  • Preparation: Before handling the compound, ensure all required PPE is donned correctly. The workspace within the fume hood should be clean and uncluttered.

  • Weighing and Transfer:

    • Perform all weighing and transferring of the solid compound within the fume hood to contain any dust.

    • Use a spatula to handle the solid and avoid creating dust clouds.

    • If transferring to a container for dissolution, do so slowly and carefully.

  • Solution Preparation:

    • When dissolving the solid, add it gradually to the solvent to prevent splashing.

    • Ensure the vessel is appropriately sized to avoid overflow.

  • Post-Handling:

    • Thoroughly clean all equipment used.

    • Wipe down the work surface within the fume hood.

    • Wash hands thoroughly with soap and water after removing gloves.[1][4]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid.

PPE_Selection_Workflow PPE Selection for 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid start Start: Handling the Compound is_solid Is the compound in solid form? start->is_solid in_fume_hood Working in a fume hood? is_solid->in_fume_hood Yes is_solution Is the compound in solution? is_solid->is_solution No ppe_solid_in_hood Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat in_fume_hood->ppe_solid_in_hood Yes ppe_solid_outside_hood Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator in_fume_hood->ppe_solid_outside_hood No end End of Procedure ppe_solid_in_hood->end ppe_solid_outside_hood->end ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_solution->ppe_solution Yes ppe_solution->end

Caption: Decision tree for PPE selection.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3]

  • Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3] If irritation develops or persists, seek medical advice.

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Spill and Disposal Management

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

4.1. Spill Response

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Avoid generating dust.

  • Collect: Carefully sweep or scoop the contained material into a suitable, labeled, and tightly sealed container for disposal.

  • Clean: Thoroughly clean the spill area with an appropriate solvent and then with soap and water.

4.2. Disposal Plan

  • Waste Classification: Unused 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid and any materials contaminated with it should be treated as chemical waste.

  • Containerization: Store waste in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Disposal Route: Arrange for the disposal of chemical waste through a licensed and certified waste disposal contractor. Adhere to all local, state, and federal regulations.[1][4][5] Do not dispose of this compound down the drain.[4][5]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: α-d-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-d-glucopyranuronosyl-, dipotassium salt. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025, May 28). Safety Data Sheet: (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025, October 3). 2-Amino-3-hydroxy-3-(2-methoxy-3-methylphenyl)propanoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic Acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.